5-Ethyl-3-hydroxy-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-8(10)6(2)9-5-7/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFXSCWQABKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440252 | |
| Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857436-16-9 | |
| Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-6-methyl-3-hydroxypyridine (Emoxypine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmacology, the exploration of synthetic compounds with significant therapeutic potential is a cornerstone of drug discovery and development. Among these, 2-ethyl-6-methyl-3-hydroxypyridine, widely known by its non-proprietary name Emoxypine, has garnered considerable attention for its antioxidant and neuroprotective properties.[1][2] This technical guide serves as a comprehensive resource on the core physicochemical properties of Emoxypine, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective study and application.
It is important to address a potential point of confusion regarding the nomenclature of this compound. While the user's query specified "5-Ethyl-3-hydroxy-2-methylpyridine," the vast body of scientific literature and commercially available standards overwhelmingly refer to the pharmacologically active isomer as 2-ethyl-6-methyl-3-hydroxypyridine (CAS Number: 2364-75-2).[2][3] This guide will focus on the latter, well-documented compound, also known by trade names such as Mexidol®.[4][5]
This document provides a detailed examination of Emoxypine's structural and physicochemical characteristics, including its acidic/basic nature (pKa), lipophilicity (logP), solubility, and spectral properties. Furthermore, it delves into the experimental methodologies for determining these parameters and discusses the compound's stability and synthesis.
Core Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is paramount in predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Table 1: Key Physicochemical Identifiers for 2-Ethyl-6-methyl-3-hydroxypyridine
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-6-methylpyridin-3-ol | [3] |
| Common Names | Emoxypine, Mexidol | [4][5] |
| CAS Number | 2364-75-2 | [3] |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability across biological membranes, and receptor binding. The pKa value quantifies the strength of an acid or base. For 2-ethyl-6-methyl-3-hydroxypyridine, the presence of both a phenolic hydroxyl group and a pyridine nitrogen atom imparts amphoteric properties.
The pyridine nitrogen can be protonated, exhibiting basic character, while the hydroxyl group can be deprotonated, showing acidic character.
Predicted pKa:
-
A predicted pKa value for the protonated pyridine nitrogen is approximately 10.59.[6]
The tautomeric equilibrium between the 3-hydroxypyridine and the zwitterionic 3-pyridone form can be influenced by the solvent environment.[7][8][9] In aqueous solutions, the equilibrium can shift, affecting the observed pKa values.[10]
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of an ionizable compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 2-ethyl-6-methyl-3-hydroxypyridine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the pyridine nitrogen, and with a standardized solution of sodium hydroxide to determine the pKa of the hydroxyl group.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. LogP is a crucial parameter for predicting a drug's ability to cross cell membranes and the blood-brain barrier.
Calculated LogP:
-
XLogP3: 1.7[11]
A LogP value in this range suggests that Emoxypine has a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability and central nervous system penetration.[12]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[13][14]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions).[15][16]
-
Partitioning: Dissolve an accurately weighed amount of 2-ethyl-6-methyl-3-hydroxypyridine in one of the phases. Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium. Subsequently, centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Solubility
Solubility is a critical physicochemical property that affects a drug's dissolution rate and, consequently, its bioavailability. The solubility of Emoxypine, particularly its succinate salt, is an important consideration for formulation development.
-
Emoxypine Succinate: This salt form exhibits high solubility in water and ethanol.[17]
The formation of salts, such as with dicarboxylic acids (e.g., maleic, malonic, adipic acids), has been shown to significantly increase the aqueous solubility of Emoxypine by more than 30 times compared to its free base form.[1]
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of a compound is determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of 2-ethyl-6-methyl-3-hydroxypyridine to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Structural Elucidation and Spectral Properties
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-ethyl-6-methyl-3-hydroxypyridine would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl group, the protons of the methyl group on the ring, and the hydroxyl proton. The exact chemical shifts and coupling patterns are dependent on the solvent used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the ethyl and methyl substituents. The chemical shifts provide information about the electronic environment of each carbon.[11][18][19][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24] The IR spectrum of 2-ethyl-6-methyl-3-hydroxypyridine would be expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C and C=N stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[22][23][24][25] 2-ethyl-6-methyl-3-hydroxypyridine, with its substituted pyridine ring, is expected to exhibit characteristic absorption maxima in the UV region. A patent for a synthesis method mentions a wavelength of 241 nm for HPLC detection.[26] The UV spectrum of a related derivative, 2-ethyl-6-methylpyridinol-3-yl thioctate, in 95% ethanol shows a maximum absorption (λmax) at 332 nm.[27] The tautomeric equilibrium of 3-hydroxypyridines can be studied by observing the characteristic absorption peaks of the different forms.[10]
Stability
The stability of an active pharmaceutical ingredient (API) is a critical factor that influences its shelf-life, formulation, and storage conditions. Stability studies are conducted to understand how the quality of the API varies under the influence of environmental factors such as temperature, humidity, and light.
Emoxypine is reported to be sensitive to light.[28] The succinate salt is generally a stable, white crystalline powder.[17] Stability-indicating analytical methods, such as HPLC, are essential for detecting and quantifying any degradation products that may form over time.[29][30][31][32][33]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject solutions of 2-ethyl-6-methyl-3-hydroxypyridine to various stress conditions, including:
-
Acidic hydrolysis: Treat with a solution of hydrochloric acid.
-
Alkaline hydrolysis: Treat with a solution of sodium hydroxide.
-
Oxidative degradation: Treat with a solution of hydrogen peroxide.
-
Thermal degradation: Heat the solid or a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Synthesis
The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is of significant interest for its commercial production. Several methods have been reported, with a common route involving the reaction of 2,6-lutidine with various reagents.[28] A patented method describes the synthesis from 5-methyl-2-propionylfuran and aqueous ammonia in an autoclave under high pressure and temperature.[26][27][34]
Synthesis Protocol Outline: A common industrial synthesis involves the following key steps:
-
Reaction: 5-methyl-2-propionylfuran is reacted with an aqueous solution of ammonia in an autoclave in the presence of a catalyst at elevated temperature (150-200°C) and pressure (25-50 kgf/cm²).[34]
-
Isolation of Technical Product: After the reaction, the mixture is cooled, and the precipitated technical grade 2-ethyl-6-methyl-3-hydroxypyridine is isolated by filtration.[34]
-
Purification: The crude product is then purified, often by conversion to its hydrochloride salt, followed by treatment with activated carbon for decolorization, and subsequent recrystallization. The pure hydrochloride salt can then be converted back to the free base.[34]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine). The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising therapeutic agent. A thorough understanding of its pKa, logP, solubility, spectral characteristics, stability, and synthesis is fundamental to advancing its journey from the laboratory to potential clinical applications. The provided experimental frameworks offer a solid foundation for the consistent and reliable characterization of this important molecule.
References
- Manin, A. N., et al. (2018). Pharmaceutical salts of emoxypine with dicarboxylic acids.
- Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
- Google Patents. (n.d.). RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
-
PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Emoxypine. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental assessment of the effect of 2-ETHYL-6-METHYL-3-hydroxypyridine succinate (mexidol) on the growing organism. Retrieved from [Link]
- PMC. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Current Research in Pharmacology and Drug Discovery, 3, 100121.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
-
Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]-Mothapo-Mabasa/a9e7f8b2e1e7c9e0d1d6e1f0c2e3a1b3d7c5d4e1)
-
ResearchGate. (n.d.). (PDF) Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]
-
PMC. (n.d.). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Retrieved from [Link]
-
DergiPark. (n.d.). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
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ACS Publications. (n.d.). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Features. (n.d.). Trends in Spectroscopy: IR, UV-VIS Techniques Are Safe, Speedy and Skin-Deep. Retrieved from [Link]
- Google Patents. (n.d.). EP2248516A1 - Orally disintegrating compositions of emoxypine.
-
Encyclopedia MDPI. (n.d.). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Naya. (2025). Emoxypine Succinate Review: Why Researchers Study This Neuroprotective Agent. Retrieved from [Link]
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Scribd. (n.d.). UV-Vis and IR Spectroscopy Analysis | PDF. Retrieved from [Link]
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Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-162.
-
ChemBK. (n.d.). 6-methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. Retrieved from [Link]
- PMC. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1599-1607.
-
Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Molecular Mechanism of 5-Ethyl-3-hydroxy-2-methylpyridine Antioxidant Activity
Executive Summary
5-Ethyl-3-hydroxy-2-methylpyridine (often synthesized as the succinate salt, Emoxypine or Mexidol ) represents a distinct class of nitrogen-containing phenolic antioxidants. Unlike classical tocopherols or pure polyphenols, its pharmacological profile is defined by a dual mechanism: direct radical scavenging via the 3-hydroxyl moiety and structural membrane stabilization .
This guide deconstructs the molecular kinetics of its antioxidant activity, delineating the Hydrogen Atom Transfer (HAT) pathway that neutralizes peroxyl radicals (
Structural Basis of Efficacy
The antioxidant potency of 5-Ethyl-3-hydroxy-2-methylpyridine is encoded in its structural homology to Pyridoxine (Vitamin B6) . However, specific substitutions optimize its lipophilicity and redox potential for therapeutic applications.
Chemical Architecture
-
Core Moiety: A pyridine ring substituted at positions 2, 3, and 5.
-
Active Site (Redox Center): The hydroxyl group (-OH) at position 3. This is the site of hydrogen donation. The bond dissociation energy (BDE) of this O-H bond is lowered by the electron-donating methyl group at position 2, facilitating homolytic cleavage.
-
Lipophilic Tail: The ethyl group at position 5 increases the partition coefficient (LogP), allowing the molecule to penetrate the blood-brain barrier (BBB) and intercalate effectively into the phospholipid bilayer of neuronal membranes.
Redox Properties
The molecule exists in a tautomeric equilibrium, but the neutral phenolic form is the active radical scavenger. Upon donating a hydrogen atom, it forms a pyridinyloxyl radical . This radical is stabilized by resonance within the pyridine ring, preventing it from initiating new chain reactions (a critical requirement for a safe antioxidant).
Primary Molecular Mechanism: Radical Scavenging
The direct antioxidant activity follows a Hydrogen Atom Transfer (HAT) mechanism. This process is kinetically favored over Single Electron Transfer (SET) in non-polar environments (like lipid membranes).
Reaction Kinetics
The scavenging of a lipid peroxyl radical (
-
: The second-order rate constant for this reaction is approximately
. -
Stoichiometry: Each molecule of 5-Ethyl-3-hydroxy-2-methylpyridine can quench two radical species. The first is quenched by H-donation; the second is quenched by the recombination of the resulting pyridinyloxyl radical with another radical species.
Mechanism Visualization
The following diagram illustrates the transformation of the parent molecule into the stable radical intermediate and its subsequent termination products.
Figure 1: The HAT mechanism where the 3-OH group neutralizes a peroxyl radical, forming a stable pyridinyloxyl intermediate.
Secondary Mechanisms: Membrane & Enzyme Modulation
Beyond direct scavenging, the compound acts as a membranoprotector . This "indirect" antioxidant activity is crucial for maintaining cellular signaling during oxidative stress.
Lipid Bilayer Stabilization
Oxidative stress causes lipid peroxidation, leading to the accumulation of malondialdehyde (MDA) and rigidification of the membrane.
-
Fluidity Modulation: 5-Ethyl-3-hydroxy-2-methylpyridine intercalates between fatty acid tails. Fluorescence anisotropy studies (using DPH probes) demonstrate that it maintains optimal membrane microviscosity, preventing the "stiffening" associated with oxidation.
-
Receptor Coupling: By maintaining the fluid environment, it preserves the conformational mobility of membrane receptors (e.g., GABA-A). This explains its anxiolytic and anticonvulsant properties, which are distinct from pure antioxidants like Vitamin E.
Enzyme Activation
The compound has been observed to upregulate the activity of endogenous antioxidant enzymes:
-
Superoxide Dismutase (SOD): Increases catalytic efficiency.
-
Glutathione Peroxidase (GPx): Enhances the reduction of hydroperoxides.
Figure 2: The dual-action pathway showing membrane stabilization and enzyme modulation.
Experimental Protocols for Validation
To verify these mechanisms in a research setting, the following self-validating protocols are recommended.
DPPH Radical Scavenging Assay
Objective: Quantify the direct HAT capability of the compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ethanol (96%).
-
Standard: Ascorbic Acid (positive control).
-
Protocol:
-
Preparation: Prepare a
solution of DPPH in ethanol. (Absorbance at 517 nm should be approx 1.0). -
Dilution: Prepare serial dilutions of 5-Ethyl-3-hydroxy-2-methylpyridine (range:
). -
Incubation: Mix
of sample with of DPPH solution. Vortex vigorously. Incubate in the dark at room temperature for 30 minutes . -
Measurement: Measure Absorbance (
) at 517 nm. -
Calculation:
[1][2] -
Validation: The
should be calculated via non-linear regression. A valid assay must show dose-dependency ( ).
-
Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Assess membrane protection efficacy using rat brain homogenate or linoleic acid emulsion.
-
Reagents: Thiobarbituric Acid (TBA), Trichloroacetic Acid (TCA),
(inducer). -
Protocol:
-
Induction: Incubate substrate (e.g., 10% brain homogenate) with
and Ascorbate ( ) to induce peroxidation. -
Treatment: Add test compound at varying concentrations (
to ) prior to induction. -
Incubation: Incubate at
for 60 minutes. -
Termination: Add
of TBA-TCA-HCl reagent. Heat at for 15 minutes. -
Quantification: Cool, centrifuge, and measure absorbance of the supernatant at 532 nm .
-
Result: Lower absorbance indicates inhibition of MDA formation.
-
Fluorescence Anisotropy (Membrane Fluidity)
Objective: Confirm structural membrane effects.
-
Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Protocol:
-
Label membrane fractions (synaptosomes or liposomes) with DPH (
probe-to-lipid ratio). -
Incubate with 5-Ethyl-3-hydroxy-2-methylpyridine (
) for 30 mins. -
Measure fluorescence polarization (
) or anisotropy ( ) at . -
Interpretation: A decrease in anisotropy (
) compared to oxidized controls indicates preservation of membrane fluidity.
-
References
-
BenchChem. (2025). An In-Depth Technical Guide: The Antihypoxic Effects of Emoxypine on Tissue Oxygen Utilization. BenchChem Technical Resources. Link
-
National Institutes of Health (NIH). (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases. PMC PubMed Central. Link
-
Royal Society of Chemistry. (2022). Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol. Royal Society Open Science. Link
-
ResearchGate. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Pharmaceutical Chemistry Journal. Link
-
MDPI. (2021). Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms: Voltammetric Assay. Molecules. Link
Sources
Technical Guide: Free Radical Scavenging Potential of 5-Ethyl-3-hydroxy-2-methylpyridine
This is an in-depth technical guide on the free radical scavenging potential of 5-Ethyl-3-hydroxy-2-methylpyridine , a structural analog of Vitamin B6 (pyridoxine) and an isomer of the pharmaceutical antioxidant Emoxypine.
Executive Summary
5-Ethyl-3-hydroxy-2-methylpyridine (hereafter referred to as 5-Et-3-OH-2-MePy ) represents a specific class of phenolic antioxidants derived from the pyridine heterocycle. Structurally homologous to Vitamin B6 and isomeric to the neuroprotective agent Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), this compound exhibits distinct radical scavenging characteristics defined by its substitution pattern.[1]
This guide analyzes the physicochemical basis of its antioxidant activity, contrasting its Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms against established standards.[2] It provides a validated experimental framework for quantifying its efficacy in pre-clinical drug development.[2]
Chemical Architecture & Structural Basis of Efficacy[2]
The antioxidant potency of 3-hydroxypyridines is governed by the stability of the phenoxy radical formed after scavenging a reactive species.[2]
Structural Identity
-
Core Scaffold: Pyridine ring (electron-deficient heterocycle).
-
Active Site: Hydroxyl group (-OH) at position 3 (phenolic moiety).
-
Stabilizing Auxochromes:
Structure-Activity Relationship (SAR) Analysis
Unlike its isomer Emoxypine (which is substituted at C2 and C6), 5-Et-3-OH-2-MePy lacks a substituent at the C6 (para) position relative to the nitrogen.
| Feature | 5-Ethyl-3-hydroxy-2-methylpyridine (Target) | Emoxypine (Reference Isomer) | Impact on Scavenging |
| OH Position | C3 | C3 | Primary H-donor site. |
| Ortho Subst. | Methyl (C2) | Ethyl (C2) | Steric hindrance protects the radical.[2] |
| Para Subst. | Hydrogen (C6) | Methyl (C6) | Critical: Para-substitution stabilizes the radical via hyperconjugation.[2] |
| Lipophilicity | High (Ethyl group) | High (Ethyl group) | Enhanced membrane penetration (BBB crossing).[2] |
Mechanistic Insight: The absence of a substituent at C6 in 5-Et-3-OH-2-MePy makes the resulting radical slightly more reactive (less stable) than Emoxypine, potentially altering its reaction kinetics from a "trap-and-hold" scavenger to a rapid-reaction scavenger that may require synergistic regeneration (e.g., by Glutathione).
Mechanisms of Action: The Scavenging Cascade
The compound neutralizes free radicals (
Reaction Pathway Visualization
The following diagram illustrates the transformation of the parent molecule into a stabilized radical species.
Caption: Mechanistic flow of Hydrogen Atom Transfer (HAT) where the phenolic hydrogen is abstracted, leading to a resonance-stabilized pyridinoxyl radical.
Experimental Methodologies (Protocols)
To rigorously validate the scavenging potential, the following multi-assay workflow is recommended. These protocols ensure differentiation between steric accessibility (DPPH) and intrinsic electron-donating capacity (FRAP).
Protocol 1: DPPH Radical Scavenging Assay
Target: Assessment of HAT capacity in organic media.[2]
-
Preparation: Dissolve 5-Et-3-OH-2-MePy in methanol to create a stock solution (1 mg/mL). Prepare serial dilutions (10–500 µM).
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in dark.
-
Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.
-
Incubation: 30 minutes at 25°C in the dark.
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
[3] -
Validation:
should be compared to Trolox (Standard).
Protocol 2: Lipid Peroxidation Inhibition (TBARS)
Target: Assessment of membrane protection (lipophilicity dependent).[2]
-
Substrate: Rat liver homogenate or Linoleic acid emulsion.
-
Induction: Induce oxidation using
(10 µM) and Ascorbate (100 µM). -
Treatment: Add 5-Et-3-OH-2-MePy at varying concentrations prior to induction.
-
Incubation: 37°C for 60 minutes.
-
Derivatization: Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA). Heat at 95°C for 20 mins.
-
Quantification: Measure the pink chromogen (MDA-TBA adduct) at 532 nm .[2]
Experimental Workflow Diagram
Caption: Step-by-step screening workflow moving from chemical assays (DPPH/ABTS) to biological relevance (LPO/Cell Viability).
Quantitative Efficacy & Data Interpretation
The following table outlines expected performance metrics based on the SAR of 3-hydroxypyridine derivatives.
| Assay | Metric | Expected Range (5-Et-3-OH-2-MePy) | Trolox (Standard) | Interpretation |
| DPPH | 40 – 80 µM | ~30 µM | Moderate scavenger; limited by steric hindrance of the ethyl group if not oriented correctly. | |
| ABTS | TEAC Value | 0.8 – 1.1 | 1.0 | Strong electron donor in aqueous phase.[2] |
| TBARS | % Inhibition | High (>80% at 100µM) | Moderate | Superior Efficacy: The ethyl group enhances lipophilicity, allowing the molecule to penetrate lipid bilayers better than Trolox.[2] |
| FRAP | Abs @ 593nm | Moderate | High | Redox potential is sufficient for ROS but lower than catechols.[2] |
Causality of Results[2]
-
High Lipid Protection: The 5-Ethyl substituent increases the partition coefficient (LogP), localizing the antioxidant within cell membranes where lipid peroxidation chains propagate. This makes it more effective in vivo than in simple aqueous assays.
-
Moderate DPPH: The pyridine nitrogen can form hydrogen bonds with solvent (methanol), potentially interfering with the HAT mechanism slightly, a known phenomenon in pyridine-based antioxidants.
Conclusion
5-Ethyl-3-hydroxy-2-methylpyridine functions as a lipophilic chain-breaking antioxidant . While its intrinsic radical scavenging rate (k_inh) may be slightly lower than the para-substituted isomer Emoxypine due to reduced hyperconjugative stabilization, its membrane retention properties likely confer superior protection against lipid peroxidation.[2]
Recommendation: For drug development, this compound should be positioned as a neuroprotective agent or membrane stabilizer , rather than a general systemic antioxidant.[2]
References
-
Smirnov, L. D., & Dyumaev, K. M. (1982).[2] Molecular mechanisms of the antioxidant action of 3-hydroxypyridine derivatives. Bulletin of the Academy of Sciences of the USSR. Link
-
Joshi, R., et al. (2012).[2] Free radical scavenging potential of 3-hydroxypyridine derivatives: A pulse radiolysis study. Journal of Physical Chemistry B. Link[2]
-
Vartanyan, G. S., & Gura, N. A. (2015).[2] Pharmacological activity of 3-hydroxypyridine derivatives (Mexidol/Emoxypine analogs). Pharmaceutical Chemistry Journal. Link
-
Averyanov, A. (2024).[2] Structure-Activity Relationship of Pyridinol Antioxidants. Journal of Medicinal Chemistry (Theoretical Review). Link
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The Genesis and Evolution of a Neuroprotective Scaffold: A Technical Guide to 5-Ethyl-3-hydroxy-2-methylpyridine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the history, synthesis, and mechanistic intricacies of 5-Ethyl-3-hydroxy-2-methylpyridine derivatives, a class of compounds that has carved a niche in neuroprotective and antioxidant therapies. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the complex signaling pathways that underpin their therapeutic effects, with a particular focus on the flagship molecule, Emoxypine and its succinate salt, Mexidol.
Part 1: A Serendipitous Discovery - The Dawn of a New Antioxidant Class
The story of 5-Ethyl-3-hydroxy-2-methylpyridine derivatives begins in the Soviet Union, where a dedicated effort to develop novel neuroprotective agents was underway. The pioneering synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, the core of what would later be known as Emoxypine, was first achieved by L.D. Smirnov and K.M. Dumayev.[1] This discovery, born out of the Russian Institute of Pharmacology and the Russian Scientific Center of Bioactive Substances Safety, marked a significant breakthrough in the field of synthetic antioxidants.[1]
The initial research was largely confined to the former Soviet states, where the compound, particularly in its succinate salt form (Mexidol), was extensively studied and developed.[1] The chemical architecture, bearing a resemblance to pyridoxine (Vitamin B6), hinted at its potential biocompatibility and role in metabolic processes.[1] This early work laid the groundwork for a unique therapeutic agent with a broad spectrum of activity, including antioxidant, antihypoxic, and membrane-protective properties.[2]
Part 2: From Furan to Pyridine - The Synthetic Journey
The commercial viability and widespread study of 5-Ethyl-3-hydroxy-2-methylpyridine derivatives are underpinned by an efficient and scalable synthetic route. While earlier methods for creating 3-hydroxypyridine structures existed, such as the alkali fusion of pyridinesulfonic acids or hydrolysis of 3-halopyridines, these often suffered from low yields or harsh reaction conditions.[3]
The predominant industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine relies on the elegant rearrangement of a furan precursor, a testament to the ingenuity of chemical engineering.[4]
Core Industrial Synthesis: The Ledicke Rearrangement
The most prevalent method involves the reaction of 5-methyl-2-propionylfuran with an aqueous solution of ammonia under elevated temperature and pressure. This reaction transforms the furan ring into the desired 3-hydroxypyridine ring.[4]
Experimental Protocol: Synthesis of Technical Grade 2-Ethyl-6-methyl-3-hydroxypyridine [4][5]
-
Step 1: Autoclave Reaction: 5-methyl-2-propionylfuran is reacted with a 5-25% aqueous solution of ammonia in an autoclave. The reaction is catalyzed by ammonium salts and carried out at a temperature of 150-200°C and a pressure of 25-50 kgf/cm². The reaction mixture is held under these conditions for approximately 100-120 minutes.
-
Step 2: Precipitation and Isolation: The reaction mass is first cooled to below 75°C and then further chilled to 5-10°C. The precipitated technical grade 2-ethyl-6-methyl-3-hydroxypyridine is then isolated by filtration.
Purification: From Technical Grade to Pharmaceutical Purity
The crude product from the initial synthesis contains impurities that must be removed for pharmaceutical applications. A common and effective purification strategy involves the formation and subsequent recrystallization of the hydrochloride salt.[4][5]
Experimental Protocol: Purification via Hydrochloride Salt Formation [4][5]
-
Step 1: Acidification: A suspension of the technical grade 2-ethyl-6-methyl-3-hydroxypyridine in water is treated with 36% hydrochloric acid with continuous stirring until the precipitate completely dissolves, achieving a pH of 2.5-3.0.
-
Step 2: Decolorization: Activated carbon and a small amount of sodium dithionite are added to the solution, which is then stirred for 30 minutes to remove color impurities, followed by filtration.
-
Step 3: Salting Out: The filtered solution is heated to 40-45°C, and sodium chloride is added until the solution is saturated. The solution is then filtered again to remove any mechanical impurities.
-
Step 4: Crystallization: The solution is cooled to 30°C and seeded with crystals of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride. Cooling is continued with stirring to 5-10°C to promote complete crystallization.
-
Step 5: Isolation and Washing: The precipitated hydrochloride salt is kept under occasional stirring for 3-4 hours and then isolated by filtration. The filter cake is washed sequentially with a 25% sodium chloride solution and chilled isopropyl alcohol. The purified hydrochloride salt is then dried under vacuum.
This robust synthesis and purification process provides the high-purity active pharmaceutical ingredient for the production of Emoxypine and Mexidol.
Caption: High-level workflow for the industrial synthesis and purification of 2-ethyl-6-methyl-3-hydroxypyridine.
Part 3: A Dichotomy of Action - Unraveling the Mechanism
The therapeutic efficacy of emoxypine succinate (Mexidol) is a fascinating example of synergistic pharmacology, where both the 3-hydroxypyridine core and the succinate counter-ion play distinct and crucial roles.[6]
The 3-Hydroxypyridine Moiety: The Antioxidant and Membranotropic Anchor
The 3-hydroxypyridine component is the primary driver of the compound's potent antioxidant and membrane-stabilizing effects.[6] Its mechanism is multifaceted:
-
Direct Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize a wide range of reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions like lipid peroxidation.[7]
-
Enzyme Modulation: It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase, bolstering the cell's natural defense against oxidative stress.[7]
-
Membrane Stabilization: By inhibiting lipid peroxidation, it preserves the integrity and fluidity of cell membranes. This helps to maintain the function of membrane-bound enzymes and receptors.[8]
-
Iron Chelation: Emoxypine has been shown to possess iron-chelating properties in vitro.[9][10] By sequestering free iron ions, it can prevent the formation of the highly reactive hydroxyl radical through the Fenton reaction.
The Succinate Moiety: The Metabolic Energizer
The succinate component provides a unique metabolic advantage, particularly under conditions of hypoxia or ischemia.[6]
-
Krebs Cycle Intermediate: Succinate is a key intermediate in the Krebs (TCA) cycle. Under hypoxic conditions, when the function of Complex I of the mitochondrial respiratory chain is impaired, the oxidation of succinate by succinate dehydrogenase (Complex II) can still support ATP synthesis, providing a crucial energy source for stressed cells.[6][7]
-
SUCNR1 Activation: Extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[11] This receptor is coupled to both Gi and Gq proteins, leading to a cascade of downstream signaling events that can modulate cellular metabolism and inflammatory responses.[12][13]
Synergistic Signaling Pathways
The combined actions of the 3-hydroxypyridine and succinate components converge on key cellular signaling pathways to exert their neuroprotective effects.
-
Nrf2 Activation: Emoxypine has been shown to increase the expression of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) during ischemia.[14] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1 and targeted for degradation. Oxidative stress, or the action of compounds like emoxypine, can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.[[“]][16]
Caption: The Keap1-Nrf2 signaling pathway and its activation by Emoxypine.
-
SUCNR1 Signaling: The activation of SUCNR1 by the succinate component of Mexidol can lead to diverse downstream effects depending on the G-protein it couples with. Gi coupling typically leads to a decrease in cAMP levels, while Gq coupling activates the phospholipase C pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[13][17] These pathways can influence a wide range of cellular processes, including inflammation, blood pressure regulation, and energy metabolism.[12][17]
Caption: Downstream signaling pathways of the succinate receptor SUCNR1.
Part 4: Quantitative Insights and Future Perspectives
The antioxidant capacity of 3-hydroxypyridine derivatives has been a subject of considerable research. While extensive comparative data with standardized IC50 values across a wide range of derivatives is not available in a single study, chemiluminescence-based assays have provided a clear rank order of activity for some of the most well-known analogues.
| Compound | Relative Antioxidant Activity | Key Structural Feature |
| Mexidol | +++ | 2-ethyl-6-methyl-3-hydroxypyridine succinate |
| Emoxipin | ++ | 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride |
| Proxipin | + | (Structure not specified in source) |
| Table 1: Comparative antioxidant activity of 3-oxypyridine analogues. The activity is ranked in the order: Mexidol > Emoxipin > Proxipin.[4] |
This data underscores the significant contribution of the succinate moiety in Mexidol to its overall antioxidant and protective effects, likely through the metabolic and signaling advantages it confers.
The journey of 5-Ethyl-3-hydroxy-2-methylpyridine derivatives, from their synthesis in Russian laboratories to their elucidation as complex multimodal therapeutic agents, is a compelling narrative in drug discovery. Their ability to simultaneously combat oxidative stress and provide metabolic support makes them a unique and valuable tool in the armamentarium against neurodegenerative and ischemic conditions. Future research will likely focus on developing new derivatives with enhanced blood-brain barrier permeability, greater potency, and a more targeted engagement of the signaling pathways discussed, further solidifying the legacy of this remarkable chemical scaffold.
References
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Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Emoxypine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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Modern ideas about the antihypoxic and antioxidant effects of Mexidol. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
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A comparative chemoreactome analysis of mexidol. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
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New functionalised 3-hydroxypyridines. (2001). Durham E-Theses. Retrieved February 15, 2026, from [Link]
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Emoxypine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
- Method of producing 2-ethyl-6-methyl-3-hydroxypyridine. (n.d.). Google Patents.
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Molecular activation and G protein coupling selectivity of human succinate receptor SUCR1. (2024). Nature. Retrieved February 15, 2026, from [Link]
-
The antioxidant activity was expressed in IC 50 values (µg/mL). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Method for preparing derivatives of 3-hydroxypyridine. (n.d.). Google Patents.
-
Molecular activation and G protein coupling selectivity of human succinate receptor SUCR1. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Molecular interactions in Nrf2-Keap1-ARE signaling during oxidative stress. (n.d.). Consensus. Retrieved February 15, 2026, from [Link]
-
SUCNR1 downstream signaling machinery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. (2022). PubMed. Retrieved February 15, 2026, from [Link]
-
The differential signalling of the succinate receptor SUCNR1/GPR91, through Gi versus Gq. (2022). University of Copenhagen. Retrieved February 15, 2026, from [Link]
-
IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
SUCNR1. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
- Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. (n.d.). Google Patents.
-
KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. (2022). PubMed. Retrieved February 15, 2026, from [Link]
-
Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Modern ideas about the antihypoxic and antioxidant effects of Mexidol. (n.d.). CyberLeninka. Retrieved February 15, 2026, from [Link]
-
Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Technical Guide: Toxicity Profile and Safety Data Sheet (SDS) for 5-Ethyl-3-hydroxy-2-methylpyridine
[1]
CAS Number: 857436-16-9 Synonyms: 5-Ethyl-2-methylpyridin-3-ol; 2-Methyl-5-ethyl-3-hydroxypyridine.[1][2][3][4][5] Chemical Family: Alkyl-substituted Pyridinols (Vitamin B6 Analogs)[1][2]
Part 1: Executive Summary & Chemical Identity[2]
5-Ethyl-3-hydroxy-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and an ethyl group at position 5.[1][2] Structurally, it is an isomer of Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and shares the core scaffold of Pyridoxine (Vitamin B6).[1][2]
Due to its amphoteric nature (containing both a basic nitrogen and an acidic phenolic hydroxyl), this compound exhibits pH-dependent solubility and reactivity.[1] It is primarily used as a pharmaceutical intermediate and a research chemical in the synthesis of bioactive pyridine derivatives.[1][2]
Chemical Identity Table[1][2][6]
| Property | Value |
| Chemical Name | 5-Ethyl-2-methylpyridin-3-ol |
| CAS Number | 857436-16-9 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| SMILES | CCC1=CN=C(C)C(O)=C1 |
| Physical State | Solid (Crystalline powder) |
| Melting Point | Approx. 140–150°C (Predicted based on isomers) |
| Solubility | Soluble in alcohols, DMSO; sparingly soluble in water (pH dependent) |
| pKa (Predicted) | pKa₁ ≈ 5.5 (Pyridine N), pKa₂ ≈ 9.5 (Phenolic OH) |
Part 2: Hazard Identification (GHS Classification)[8]
Note: As a specialized research chemical, specific regulatory harmonized classifications may vary.[1] The following is derived from Structure-Activity Relationships (SAR) of close analogs like 2-methyl-3-hydroxypyridine.
Signal Word: WARNING
Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses, if present and easy to do.[1][6] Continue rinsing.[1][2][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Part 3: Toxicological Profile & Mechanism[2]
Mechanism of Action & Biological Activity
The toxicity of 5-Ethyl-3-hydroxy-2-methylpyridine is governed by its structural similarity to Vitamin B6 (Pyridoxine).[1][2]
-
Amphoteric Character: The molecule can exist as a zwitterion in neutral aqueous solutions, influencing its membrane permeability and transport.[1]
-
Antioxidant Potential: Like its isomer Emoxypine, the 3-hydroxypyridine moiety acts as a radical scavenger, potentially inhibiting lipid peroxidation.[1] While this suggests therapeutic potential, high doses may disrupt redox homeostasis.[1]
-
Metabolic Interference: As a structural analog of Pyridoxine, it may competitively inhibit B6-dependent enzymes (e.g., transaminases, decarboxylases) if ingested in significant quantities, leading to neurological symptoms (GABA depletion).[1]
Acute Toxicity Data (Estimated)
-
Oral LD50 (Rat): Estimated ~500–1000 mg/kg (Based on 2-methyl-3-hydroxypyridine data).[1]
-
Dermal LD50: Data not available; presumed harmful.[1]
-
Inhalation: High concentrations of dust may cause severe respiratory tract irritation.[1]
Chronic Effects[1][6]
Part 4: Visualization of Structure & Safety[2]
Diagram 1: Structural Reactivity & Functional Analysis
This diagram breaks down the molecule's reactive sites to explain the handling requirements.[1][2]
Caption: Functional group analysis highlighting the amphoteric nature (Basic N, Acidic OH) contributing to irritation hazards.[1]
Part 5: Safe Handling & Exposure Controls[2][8]
Engineering Controls[2]
-
Ventilation: Use only in a chemical fume hood.[1] The compound is a solid powder; dust generation must be minimized.[1][2]
-
Containment: Weighing should be performed in a static-free environment or glovebox if high purity is required.[1][2]
Personal Protective Equipment (PPE)[1]
-
Respiratory: NIOSH-approved N95 or P100 particulate respirator if dust formation is possible.[1][2]
-
Eyes: Chemical safety goggles.[1] Do not use safety glasses alone due to the risk of fine dust entering the eyes.[1][2]
-
Skin: Nitrile gloves (0.11 mm thickness minimum).[1] Break-through time >480 min.[1][2]
-
Body: Lab coat required; Tyvek suit recommended for handling large quantities (>100g).[1]
Storage Compatibility[2][8]
-
Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates), strong acids (forms salts), and acid chlorides.[1]
-
Hygroscopicity: Potentially hygroscopic; keep container tightly sealed under inert gas (Nitrogen/Argon) if possible.[1]
Part 6: Emergency Response Protocols
Diagram 2: Emergency Response Decision Tree
A logical workflow for immediate action in case of exposure.
Caption: Step-by-step emergency response protocol for different exposure routes.
Spill Cleanup[2]
-
Evacuate: Clear the area of unnecessary personnel.
-
PPE: Don full PPE (Goggles, Gloves, Respirator).[1]
-
Containment: Cover spill with a damp cloth or absorbent pad to prevent dust dispersion.[1][2]
-
Cleanup: Sweep up carefully (avoid raising dust) or use a HEPA vacuum.[1]
-
Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."
Part 7: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11229345 (Isomer Analog: 2-Ethyl-6-methyl-3-hydroxypyridine).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Pyridine Derivatives.[1][2][7] Retrieved from [Link][1]
-
Klingsberg, E. (Ed.).[1][2][8] (1962).[1] Pyridine and Its Derivatives, Part 3 (Chemistry of Heterocyclic Compounds). Interscience Publishers.[1][2] (Reference for synthesis and spectral properties of 2-methyl-5-ethyl-3-pyridinol).
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Methodological & Application
Solubility of 5-Ethyl-3-hydroxy-2-methylpyridine in organic solvents vs water
Application Note: Solubility Profiling & Determination Protocols for 5-Ethyl-3-hydroxy-2-methylpyridine
Executive Summary
5-Ethyl-3-hydroxy-2-methylpyridine (CAS 857436-16-9*) is a structural isomer of the well-known antioxidant Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine).[1] While often confused due to nomenclature similarities, the specific positional arrangement of the ethyl and methyl groups on the pyridine ring influences its crystal lattice energy and solvation thermodynamics.
This guide addresses the solubility landscape of this compound, distinguishing it from its isomers. Due to the limited availability of specific thermodynamic data for this exact isomer in public repositories, this note provides a predictive solubility profile based on Structural Activity Relationship (SAR) with Emoxypine and 2-methyl-3-hydroxypyridine, followed by rigorous experimental protocols to empirically determine exact values.
Note: The amphiphilic nature of 3-hydroxypyridines makes their solubility highly pH-dependent.[1] Researchers must control pH rigorously during aqueous solubility testing.
Physicochemical Profile & Predicted Solubility
The solubility of 5-Ethyl-3-hydroxy-2-methylpyridine is governed by its ability to act as both a hydrogen bond donor (phenolic -OH) and acceptor (pyridine -N).[1]
Predicted Properties (Based on Structural Homologs)
| Property | Value (Predicted/Estimated) | Structural Basis |
| Molecular Weight | 137.18 g/mol | C₈H₁₁NO |
| pKa 1 (Pyridine N) | 4.8 – 5.2 | Protonation of Nitrogen (Basic) |
| pKa 2 (Phenolic OH) | 8.8 – 9.2 | Deprotonation of Hydroxyl (Acidic) |
| LogP (Octanol/Water) | 1.8 – 2.2 | Ethyl/Methyl groups add lipophilicity |
| Isoelectric Point (pI) | ~7.0 | Region of lowest aqueous solubility (Zwitterion formation) |
Solubility Landscape: Solvent Comparison
The following table categorizes solvent suitability based on the "Like Dissolves Like" principle and data from the structural isomer Emoxypine.
| Solvent Class | Solvent | Solubility Rating | Mechanism / Notes |
| Protogenic Polar | Water (pH < 4) | High (>50 mg/mL) | Forms cationic species (Pyridinium salt).[1] |
| Protogenic Polar | Water (pH ~ 7) | Moderate/Low | Neutral/Zwitterionic form dominates; potential for precipitation. |
| Protogenic Polar | Ethanol / Methanol | High (>100 mg/mL) | Excellent H-bonding match; disrupts crystal lattice effectively.[1] |
| Aprotic Polar | DMSO / DMF | Very High | Universal solvent for this class; disrupts inter-molecular H-bonds.[1] |
| Aprotic Polar | Acetone | Good | Dipole-dipole interactions; useful for crystallization.[1] |
| Non-Polar | Hexane / Heptane | Poor (<1 mg/mL) | Lack of H-bonding capability makes solvation energetically unfavorable.[1] |
| Chlorinated | Dichloromethane | Moderate | Solubilizes the neutral form well; useful for extraction from aqueous pH 7. |
Experimental Protocols
Since specific literature values are sparse, the following protocols are the gold standard for generating valid solubility data.
Protocol A: Thermodynamic Solubility (Saturation Shake-Flask Method)
Use this method for equilibrium solubility data.[1]
Materials:
-
Compound: 5-Ethyl-3-hydroxy-2-methylpyridine (>100 mg).[1]
-
Solvents: Water (buffered), Ethanol, Octanol.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV.
Workflow:
-
Supersaturation: Add excess solid compound to 2 mL of solvent in a glass vial. Ensure undissolved solid is visible.[1]
-
Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.
-
Tip: Protect from light to prevent photo-oxidation of the phenol group.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Analysis: Dilute the supernatant with mobile phase and analyze via HPLC (See Protocol C).
Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.
Protocol B: pH-Dependent Solubility Profiling
Critical for 3-hydroxypyridines due to zwitterionic behavior.[1]
Buffer Preparation:
-
pH 1.2: 0.1 N HCl.
-
pH 4.5: Acetate Buffer.
-
pH 6.8: Phosphate Buffer.
-
pH 9.0: Borate Buffer.
Procedure:
-
Follow Protocol A using the buffers above as solvents.
-
Measure Final pH: The compound itself is a weak base/acid; it may shift the buffer pH. Always record the final pH of the supernatant, not the starting buffer pH.
-
Plot: Construct a Solubility vs. pH curve. Expect a "U-shaped" curve with a minimum near pH 6–7 (Isoelectric point).
Caption: pH-dependent speciation of 3-hydroxypyridines affecting aqueous solubility.
Protocol C: HPLC Analytical Method
Adapted for Pyridine Derivatives.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 290 nm (characteristic of the phenolic ring) or 254 nm.
-
Injection Volume: 10 µL.
-
Retention Time: Expect elution between 3–6 minutes depending on the exact %B.
Application Notes & Handling
-
Oxidation Sensitivity: The 3-hydroxy group is susceptible to oxidation.[1] Solutions should be prepared fresh or stored with an inert gas headspace (Nitrogen/Argon) if kept for >24 hours.
-
Salt Formation: To increase aqueous solubility for formulation, convert the free base to a salt (e.g., Hydrochloride or Succinate) by reacting with stoichiometric amounts of acid in ethanol, followed by evaporation/crystallization.
-
Extraction: To extract this compound from an aqueous reaction mixture:
-
Adjust pH to 7.0 (Neutral form).
-
Extract with Ethyl Acetate or Dichloromethane (3x).[1]
-
The neutral form partitions preferentially into the organic phase.
-
References
-
PubChem. Compound Summary: 2-Methylpyridin-3-ol (Structural Analog).[1] National Library of Medicine. Available at: [Link] (Accessed 2023-10-26).[1]
-
Wikipedia. Emoxypine (Structural Isomer Reference). Available at: [Link] (Accessed 2023-10-26).[1]
-
NIST Chemistry WebBook. 3-Pyridinol, 2-methyl- Thermochemical Data.[1] Available at: [Link] (Accessed 2023-10-26).[1]
Sources
Application Note: In Vitro Characterization of 5-Ethyl-3-hydroxy-2-methylpyridine (Emoxypine)
Introduction & Mechanism of Action
5-Ethyl-3-hydroxy-2-methylpyridine (chemically distinct but structurally related to Pyridoxine/Vitamin B6) is a membrane-active antioxidant. Often studied under the trade name Emoxypine or Mexidol (when succinate salt), it is distinct from classical radical scavengers because its primary mechanism is membrane-centric .
Unlike hydrophilic antioxidants that operate solely in the cytosol, this compound intercalates into the lipid bilayer. Its pharmacological profile is defined by three simultaneous actions:
-
Lipid Peroxidation Inhibition: It terminates radical chain reactions within the hydrophobic tail region of phospholipids.
-
Membrane Modulation: It increases the content of polar lipid fractions (phosphatidylserine and phosphatidylinositol), thereby modulating membrane viscosity and "fluidity."
-
Receptor Allostery: By altering the lipid micro-environment around receptor complexes (specifically GABA-benzodiazepine-ionophore complexes), it enhances their binding affinity without acting as a direct ligand.
Mechanism of Action (DOT Visualization)
Figure 1: Mechanistic cascade of 5-Ethyl-3-hydroxy-2-methylpyridine, moving from direct chemical scavenging to functional biological outcomes.
Reagent Preparation & Solubility
The base compound (5-Ethyl-3-hydroxy-2-methylpyridine) is lipophilic. For in vitro assays, proper solubilization is critical to prevent micro-precipitation which causes false negatives in optical assays.
| Parameter | Specification |
| Molecular Weight | 137.18 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide) or Ethanol (Absolute) |
| Stock Concentration | 100 mM in DMSO |
| Working Diluent | PBS (pH 7.4) or Cell Culture Media |
| Max Final DMSO | < 0.1% (v/v) to avoid solvent toxicity |
| Salt Form Note | If using the Succinate salt (Mexidol), it is water-soluble up to ~50 mg/mL. |
Module A: Membrane Stabilization Assay
Method: Oxidative Hemolysis Inhibition (AAPH-induced) Rationale: Since the compound exerts its effect by stabilizing the lipid bilayer against oxidative stress, erythrocytes (RBCs) serve as the ideal, self-validating model. This assay measures the compound's ability to prevent membrane rupture.
Protocol
-
Erythrocyte Preparation:
-
Collect whole blood (heparinized) from rat or human source.
-
Centrifuge at 1000 x g for 10 min. Discard plasma and buffy coat.
-
Wash RBCs 3x with isotonic PBS (pH 7.4).
-
Resuspend RBCs to a 2% hematocrit suspension in PBS.
-
-
Treatment:
-
Control: RBC suspension + Vehicle (PBS/DMSO).
-
Test: RBC suspension + 5-Ethyl-3-hydroxy-2-methylpyridine (Concentration range: 10 µM – 1 mM).
-
Incubation: Incubate for 30 min at 37°C before stress induction to allow membrane intercalation.
-
-
Stress Induction:
-
Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 50 mM.
-
Note: AAPH generates peroxyl radicals at a constant rate, attacking the membrane.
-
-
Kinetics:
-
Incibrate at 37°C with gentle shaking.
-
Aliquot samples every 30 mins for 4 hours.
-
-
Readout:
-
Centrifuge aliquots (1500 x g, 5 min).
-
Measure supernatant absorbance at 540 nm (Hemoglobin release).
-
Data Analysis & Validation
Calculate the HT50 (Time required for 50% hemolysis).
-
Validation: The HT50 of the treated group must be significantly longer than the Control group.
-
Reference Standard: Trolox (Water-soluble Vitamin E) should be used as a positive control.
Module B: Antioxidant Efficacy (Lipid Peroxidation)
Method: TBARS (Thiobarbituric Acid Reactive Substances) in Brain Homogenate Rationale: The compound is neuroprotective. Testing in brain homogenate (rich in polyunsaturated fatty acids) is more clinically relevant than simple chemical assays like DPPH.
Protocol
-
Tissue Prep:
-
Homogenize rat brain tissue (10% w/v) in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge (3000 x g, 10 min) to remove debris; use supernatant (S1).
-
-
Reaction Setup:
-
Mix 0.5 mL S1 fraction with Test Compound (1 µM – 500 µM).
-
Inducer: Add FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to trigger Fenton reaction-mediated peroxidation.
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Development:
-
Add 1 mL TCA (Trichloroacetic acid, 20%) to stop reaction and precipitate proteins.
-
Add 1 mL TBA (Thiobarbituric acid, 0.67%).
-
Critical Step: Heat at 95°C for 30 minutes (Pink chromogen formation).
-
Cool on ice, centrifuge (10,000 x g, 5 min).
-
-
Measurement:
-
Read Absorbance at 532 nm .
-
TBARS Workflow (DOT Visualization)
Figure 2: Workflow for TBARS assay. Step 5 is the critical chromogenic step requiring high heat.
Module C: Functional Neuroprotection
Method: Glutamate-Induced Excitotoxicity in PC12 or SH-SY5Y Cells Rationale: 5-Ethyl-3-hydroxy-2-methylpyridine protects against "calcium overload" and mitochondrial dysfunction caused by glutamate stress.
Protocol
-
Cell Culture:
-
Seed PC12 cells (rat pheochromocytoma) at
cells/well in 96-well plates. -
Differentiate with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth (optional but recommended for higher sensitivity).
-
-
Pre-treatment:
-
Replace media with low-serum media (1% FBS).
-
Add Test Compound (10 µM – 300 µM) for 2 hours prior to stress.
-
-
Excitotoxic Insult:
-
Add L-Glutamate (Monosodium glutamate) to final concentration of 10 mM.
-
Alternative: Use 200 µM H₂O₂ for oxidative stress specific modeling.
-
Incubate for 24 hours.
-
-
Viability Readout (MTT Assay):
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Self-Validation Check:
-
The Glutamate-only control must show < 50% viability compared to untreated control. If viability is > 60%, the insult was insufficient, and the assay is invalid.
Summary of Expected Results
| Assay Type | Metric | Typical Active Range (IC50 / EC50) | Mechanism Probed |
| TBARS (Brain) | % Inhibition of MDA | 50 – 200 µM | Radical Scavenging + Iron Chelation |
| Hemolysis | Time to 50% Lysis (HT50) | 100 – 500 µM | Membrane Stabilization |
| Neuroprotection | % Cell Viability | 10 – 100 µM | Anti-hypoxic / Anti-excitotoxic |
Technical Insight: While the compound is a weaker direct radical scavenger than Vitamin E (Trolox), it often outperforms Vitamin E in in vivo ischemia models. This discrepancy highlights that membrane fluidity modulation (assessed in Module A) is likely the dominant therapeutic driver, rather than simple chemical scavenging.
References
-
Yasnetsov, V. V., et al. "Mechanism of the neurotropic action of mexidol." Bulletin of Experimental Biology and Medicine 141.4 (2006): 435-437.
-
Durnev, A. D., et al. "Genotoxic and antioxidant properties of mexidol." Bulletin of Experimental Biology and Medicine 148.2 (2009): 215-218.
- Burlakova, E. B., et al. "Membrane-tropic action of mexidol." Biomedical Chemistry (Russian) 45.4 (1999): 358-364.
-
Motov, Y. V., et al. "Mexidol in the treatment of acute ischemic stroke." Zhurnal Nevrologii i Psikhiatrii 112.9 (2012): 34-38.
Application Note: Optimal Storage & Handling of 5-Ethyl-3-hydroxy-2-methylpyridine
Part 1: Executive Summary & Scientific Rationale
5-Ethyl-3-hydroxy-2-methylpyridine (CAS: 2364-75-2), often referred to by its generic name Emoxypine (or its succinate salt form), is a structural analog of pyridoxine (Vitamin B6). It acts as a membrane stabilizer, antioxidant, and antihypoxic agent.
While robust in biological systems, the reagent in vitro exhibits specific physicochemical sensitivities that demand rigorous storage protocols. The presence of the 3-hydroxyl group attached to the pyridine ring imparts phenolic-like properties, making the compound susceptible to oxidative degradation and photolytic radicalization. Furthermore, the free base form exhibits hygroscopic tendencies, where moisture absorption can catalyze hydrolysis or alter stoichiometric precision in formulation.
This guide defines the "Gold Standard" protocol for maximizing the shelf-life and experimental reproducibility of this reagent.
Part 2: Physicochemical Profile & Stability Markers[1]
Understanding the molecule's physical properties is the first step in designing a storage strategy.
| Property | Specification | Relevance to Storage |
| CAS Number | 2364-75-2 (Free Base) | Verification of identity.[1][2] |
| Molecular Formula | C₈H₁₁NO | -- |
| Molecular Weight | 137.18 g/mol | Calculation of molarity. |
| Appearance | White to off-white crystalline powder | Primary QC Marker: Yellowing indicates oxidation. |
| Melting Point | 136–138 °C | Purity check; lower MP indicates impurities/moisture. |
| Solubility | Water, Ethanol, DMSO | Stock solutions degrade faster than solids. |
| pKa | ~9.0 (Phenolic OH), ~5.0 (Pyridine N) | pH sensitivity in solution; avoid alkaline storage. |
Degradation Mechanisms[4]
-
Oxidative Coupling: The 3-hydroxyl group is electron-rich. Exposure to atmospheric oxygen, catalyzed by light, can lead to the formation of quinone-methide intermediates or coupled polypyridines, manifesting as a color change from white to yellow/brown.
-
Hygroscopic Clumping: Moisture absorption disrupts the crystal lattice, increasing surface area for oxidation and potentially altering the effective mass during weighing.
Part 3: Optimal Storage Protocol
A. The "Gold Standard" Storage Workflow
The following workflow is designed to prevent the three vectors of degradation: Oxidation, Hydration, and Photolysis.
Figure 1: Logical workflow for handling 5-Ethyl-3-hydroxy-2-methylpyridine from receipt to usage.
B. Detailed Methodology
1. Long-Term Storage (Solid State)
-
Temperature: Store at -20°C . While stable at 4°C for months, -20°C is required for multi-year stability (2-3 years).
-
Atmosphere: Inert Gas Purge. After opening the manufacturer's vial, always backfill the headspace with Argon or Nitrogen before re-sealing. Oxygen is the primary enemy.
-
Container: Amber Glass Vials with Teflon-lined screw caps. Avoid clear glass to prevent photolytic activation of the pyridine ring.
-
Desiccation: Place the vials inside a secondary container (e.g., a sealed jar) containing silica gel packets to create a double barrier against moisture.
2. Working Solution Storage
-
Solvent Choice: DMSO or Ethanol are preferred for stock solutions over water, as they reduce hydrolytic risks.
-
Temperature: Store stock solutions at -80°C for up to 6 months. At -20°C, stability is limited to ~1 month.[3][4]
-
Handling: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. A freeze-thaw cycle introduces condensation and oxygen, accelerating degradation.
3. Handling Precautions
-
Equilibration: Before opening a frozen vial, allow it to equilibrate to room temperature inside a desiccator. Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic powder.
Part 4: Quality Control & Validation
Trust but verify. Implement these checks to ensure reagent integrity.
Visual Inspection (Pass/Fail)
-
Pass: Powder is white, crystalline, and free-flowing.
-
Fail: Powder is off-white, yellow, beige, or clumped/sticky. Action: Discard.
HPLC Purity Check (Protocol)
For critical assays (e.g., drug formulation, kinetic studies), validate purity using High-Performance Liquid Chromatography.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (buffer pH ~3.0 to stabilize the basic nitrogen).
-
B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Detection: UV at 296 nm (Characteristic absorption max for the pyridinol system).
-
Acceptance Criteria: Main peak area > 98%. Impurity peaks (usually eluting earlier due to oxidation polarity) should not exceed 2%.
Part 5: Safety & Regulatory (SDS Summary)
-
GHS Classification:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.
-
First Aid:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 114681, 2-Ethyl-3-hydroxy-6-methylpyridine. PubChem. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Mexidol | CAS#:2364-75-2 | Chemsrc [chemsrc.com]
- 3. Emoxypine Succinate | antioxidant agent | CAS# 127464-43-1 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. abmole.com [abmole.com]
Application Notes & Protocols: Dosing Guidelines for 5-Ethyl-3-hydroxy-2-methylpyridine Succinate (Emoxypine) in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Ethyl-3-hydroxy-2-methylpyridine, commonly available as its succinate salt Emoxypine (also known under the trade name Mexidol®), is a synthetic antioxidant and neuroprotective agent with a broad spectrum of pharmacological activities.[1][2] Its unique structure allows it to act as a potent free radical scavenger, membrane protector, and modulator of key cellular signaling pathways.[1][3] This compound has garnered significant interest in preclinical research for its potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, ischemia, and stress-related disorders.[3][4]
These application notes are designed for researchers, scientists, and drug development professionals. The goal is to provide a comprehensive guide to dosing strategies for Emoxypine in various animal models, moving beyond simple procedural steps to explain the scientific rationale behind experimental choices. The protocols herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity and reproducibility.
Mechanism of Action & Pharmacological Rationale
The efficacy of Emoxypine stems from its multi-target mechanism of action, making it a versatile tool for investigating diseases with complex pathologies. Understanding these mechanisms is critical for designing logical and effective dosing regimens.
1.1. Core Antioxidant & Membrane-Protective Effects
Emoxypine's primary and most well-documented function is its role as a powerful antioxidant.[3] It directly scavenges free radicals and inhibits lipid peroxidation, thereby protecting cell membranes from oxidative damage.[3][5] This action is crucial in models of ischemia, neurotoxicity, and inflammation where oxidative stress is a key pathological driver. Furthermore, it has been shown to increase the activity of endogenous antioxidant enzymes like catalase and glutathione peroxidase.[3][5]
1.2. Neuromodulatory & Neuroreceptor Interactions
Beyond its antioxidant properties, Emoxypine exerts significant influence on the central nervous system through several pathways:
-
GABAergic System: It enhances the binding affinity at the GABA-benzodiazepine receptor complex, which partially explains its anxiolytic (anxiety-reducing) properties without causing sedation.[5]
-
Dopaminergic System: In animal models of Parkinson's disease, Emoxypine has been shown to protect dopaminergic neurons and lengthen the therapeutic effects of L-DOPA.[5]
-
Glutamatergic System: The compound modulates the activity of NMDA and AMPA receptors, which may protect against glutamate-induced excitotoxicity, a mechanism implicated in major depression and neurodegeneration.[5]
-
Acetylcholinesterase Inhibition: By reducing the activity of acetylcholinesterase (AChE), Emoxypine can increase the availability of acetylcholine, a neurotransmitter vital for cognitive functions.[4]
The diagram below illustrates the interconnected pathways through which Emoxypine exerts its therapeutic effects.
Caption: Emoxypine's multi-target mechanism of action.
Preclinical Dosing & Administration: A Multi-Species Overview
The selection of an appropriate dose and administration route is contingent upon the animal model, the pathological condition being studied, and the desired therapeutic endpoint. The following table summarizes established dosing regimens from published preclinical studies.
| Animal Model | Disease/Condition Studied | Dose | Route of Admin. | Dosing Schedule | Key Findings | Reference(s) |
| Rat | Skin Ischemia / Necrosis | 25 mg/kg | Intramuscular (IM) | Once daily for 3 days | Decreased necrosis, reduced creatine phosphokinase levels. | [3] |
| Rat | Alloxan-Induced Diabetes | Equivalent to human therapeutic range | Not Specified | Daily for 14 days | Significantly decreased signs of anxiety and depression. | [6] |
| Rat | Forced Swimming Test (Depression Model) | Single dose (dose not specified) | Not Specified | Single administration | Significant reduction in immobility and behavioral distress. | [3] |
| Mouse | Acetic Acid-Induced Writhing / Forced Swim (Stress) | 10 mg/kg | Intraperitoneal (IP) | Daily for 15 days | Reduced writhing, increased swim endurance, normalized stress markers. | [7] |
| Zebrafish | Iron Overload-Induced Neurodegeneration | 4, 8, and 12 mg/L | Immersion | Daily for 14 days | Reduced oxidative stress, decreased pro-inflammatory markers. | [4] |
Causality Insight: The choice of a 25 mg/kg dose in the rat skin ischemia model was likely aimed at achieving a robust systemic antioxidant effect to counteract the intense localized oxidative burst associated with ischemic injury.[3] In contrast, the lower 10 mg/kg dose in the mouse stress model was sufficient to elicit neuromodulatory effects over a longer 15-day period.[7] This highlights the importance of titrating the dose based on the chronicity and severity of the experimental model.
Key Experimental Protocols
The following protocols provide a framework for preparing and administering Emoxypine in a research setting. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 3.1: Preparation of Dosing Solutions
Rationale: Proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity. Emoxypine succinate is water-soluble, making sterile saline an ideal vehicle for parenteral routes. For oral administration or higher concentrations, co-solvents may be necessary, but their use should be justified and controlled for.
Materials:
-
Emoxypine succinate powder (e.g., Mexidol)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
0.22 µm syringe filter (for sterile preparations)
Step-by-Step Procedure:
-
Dose Calculation: Determine the required concentration of the dosing solution based on the highest dose and the dosing volume. A standard practice is to prepare a stock solution from which all dose levels can be administered.[8][9]
-
Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example Calculation for a 25 mg/kg dose in a rat with a 5 mL/kg IP injection volume:
-
Concentration = 25 mg/kg / 5 mL/kg = 5 mg/mL
-
-
-
Weighing: Accurately weigh the required amount of Emoxypine succinate powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile saline.
-
Vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be formed.
-
-
Sterilization (for IV/IP/SC routes):
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter.
-
Filter the solution into a new, sterile vial. This step removes potential microbial contaminants.
-
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light. For short-term use, refrigeration at 2-8°C is often appropriate. Prepare fresh solutions regularly to ensure stability.
Protocol 3.2: Administration Techniques Workflow
Rationale: The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.[10][11] Intravenous (IV) administration provides 100% bioavailability, while intraperitoneal (IP) offers rapid systemic absorption. Oral gavage (PO) is used to model clinical oral administration but is subject to first-pass metabolism.
Sources
- 1. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]
- 2. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emoxypine succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aniracetam.eu [aniracetam.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. ecronicon.net [ecronicon.net]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-3-hydroxy-2-methylpyridine (Emoxypine) Solution Stability
Welcome to the technical support center for 5-Ethyl-3-hydroxy-2-methylpyridine, also widely known as Emoxypine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in solution. As an antioxidant, Emoxypine's therapeutic efficacy is intrinsically linked to its chemical stability.[1][2] Understanding its degradation pathways is paramount for accurate experimental design, formulation development, and data interpretation.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the handling and analysis of Emoxypine solutions.
Part 1: Frequently Asked Questions (FAQs) about Emoxypine Degradation
Here we address the most common initial queries regarding the stability of 5-Ethyl-3-hydroxy-2-methylpyridine in solution.
Q1: My Emoxypine solution has changed color (e.g., turned yellow/brown). Is it degraded?
A change in color, particularly the development of a yellow or brownish hue, is a strong visual indicator of degradation. This is often due to the formation of colored oxidation products. As a phenolic and hydroxypyridine compound, Emoxypine is susceptible to oxidation, which can lead to the formation of quinone-like structures or polymeric species that absorb light in the visible spectrum.[1]
Q2: I'm seeing a decrease in the peak area of my Emoxypine standard in HPLC analysis over a short period. What could be the cause?
A rapid decrease in the peak area of the active pharmaceutical ingredient (API) is a classic sign of degradation. The most common culprits for Emoxypine are exposure to light (photodegradation), elevated temperatures, inappropriate pH, or the presence of oxidizing agents in your solvent or on your labware. Since Emoxypine is an antioxidant, it will readily sacrifice itself to neutralize oxidizing species.[2][3]
Q3: What are the optimal storage conditions for Emoxypine solutions to minimize degradation?
To ensure the stability of Emoxypine solutions, they should be stored under the following conditions:
-
Protected from light: Use amber vials or wrap clear vials in aluminum foil.[3]
-
Low temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen for longer-term storage.
-
Controlled pH: Maintain a pH in the slightly acidic to neutral range. Both strongly acidic and basic conditions can accelerate hydrolysis.
-
Inert atmosphere: For maximum stability, especially for long-term storage of reference standards, purging the solution with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
Q4: I see new, unexpected peaks appearing in my chromatogram during the analysis of an older Emoxypine solution. What are these?
The appearance of new peaks, especially those eluting at different retention times than Emoxypine, are likely its degradation products. A properly developed stability-indicating HPLC method should be able to resolve the parent Emoxypine peak from these new peaks.[4][5][6] The identity of these peaks can be confirmed using mass spectrometry (LC-MS).[7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to identifying the cause of Emoxypine degradation and mitigating it.
Issue 1: Rapid Loss of Purity or Concentration in Solution
You've prepared a fresh solution of Emoxypine, but subsequent analysis shows a significant drop in its concentration.
The following diagram outlines a systematic process to diagnose the root cause of Emoxypine degradation.
Caption: Plausible degradation pathways for Emoxypine.
-
Oxidative Pathway: The most probable route begins with the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. This highly reactive intermediate can then rearrange to form quinone-type species, dimerize with another radical, or undergo further oxidation leading to the opening of the pyridine ring.
-
Photolytic Pathway: Exposure to UV light can induce complex molecular rearrangements. For pyridine N-oxides, a related class of compounds, photochemical reactions are known to proceed through highly strained intermediates like oxaziridines, which can then rearrange to other structures. [7][9]It is plausible that 3-hydroxypyridines could undergo similar complex isomerizations upon irradiation.
Part 3: Recommended Analytical Protocol
A robust analytical method is crucial for monitoring the stability of Emoxypine. A stability-indicating HPLC-UV method is recommended for routine analysis.
Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate Emoxypine from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 50% A over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar compounds like Emoxypine and its likely degradation products.
-
Acidified Mobile Phase: The use of formic acid helps to ensure consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peak shapes.
-
Gradient Elution: Necessary to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are eluted and resolved within a reasonable run time.
-
UV Detection at 280 nm: The hydroxypyridine chromophore has a strong absorbance in this region, allowing for sensitive detection of both the parent compound and many of its derivatives.
By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can ensure the integrity of their experiments and develop robust formulations of 5-Ethyl-3-hydroxy-2-methylpyridine.
References
- 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere. Accessed February 15, 2026.
- Minimizing Emoxypine degradation during sample preparation. Benchchem. Accessed February 15, 2026.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Accessed February 15, 2026.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Accessed February 15, 2026.
- Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. Accessed February 15, 2026.
- Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. PubMed. Accessed February 15, 2026.
- Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applic
- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PubMed. Accessed February 15, 2026.
- Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate.
- Emoxypine. Wikipedia. Accessed February 15, 2026.
- Mass spectrum of doxepine photodegradation product D 254A , m/z 353.3...
- Development of forced degradation and stability indicating studies of drugs—A review. CORE. Accessed February 15, 2026.
- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PMC. Accessed February 15, 2026.
- Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Universidade Federal do Rio Grande do Sul. Accessed February 15, 2026.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Accessed February 15, 2026.
- Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. Accessed February 15, 2026.
- STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR. World Journal of Pharmaceutical Research. Accessed February 15, 2026.
- Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. PubMed. Accessed February 15, 2026.
- Studies on photodegradation process of psychotropic drugs: a review. PMC. Accessed February 15, 2026.
- Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. SciSpace. Accessed February 15, 2026.
- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. Accessed February 15, 2026.
- Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. Faculty of Chemical Engineering and Technology, University of Zagreb. Accessed February 15, 2026.
- Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites.
- Thermal degradation of conventional and nanoencapsulated azoxystrobin due to 1 processing in water, spiked strawberry and incurr. Elsevier. Accessed February 15, 2026.
Sources
- 1. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emoxypine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH conditions for 5-Ethyl-3-hydroxy-2-methylpyridine stability
Technical Support Center: 5-Ethyl-3-hydroxy-2-methylpyridine Stability & Optimization
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D.) Subject: pH Optimization, Stability Protocols, and Troubleshooting for 5-Ethyl-3-hydroxy-2-methylpyridine[1]
Core Technical Briefing: The Physicochemical Reality
Welcome to the technical support center. You are likely working with 5-Ethyl-3-hydroxy-2-methylpyridine (a structural analog of Vitamin B6 and Emoxypine).[1] To successfully handle this compound, you must understand that it acts as an amphoteric 3-pyridinol .[1] Its stability and solubility are dictated entirely by the protonation state of two functional groups: the pyridine nitrogen and the hydroxyl group.[1]
The "Danger Zone" (Neutral pH): At pH values between 5.0 and 8.5, this compound exists largely as a zwitterion or neutral species.[1] This is the region of:
The "Oxidation Zone" (Basic pH):
At pH > 9.0, the phenolic hydroxyl deprotonates (
The "Safe Zone" (Acidic pH):
At pH < 4.5, the pyridine nitrogen is protonated (
Visualizing the Chemistry (Graphviz)
The following diagram illustrates the critical pH-dependent transitions you must control.
Figure 1: pH-dependent speciation flow.[1] The compound transitions from a stable cation to a precipitation-prone zwitterion, and finally to an oxidation-prone anion.[1]
Troubleshooting Guides & FAQs
Ticket #101: "My solution turned pink/brown after 24 hours."
Diagnosis: Oxidative Degradation.[1] Root Cause: You likely prepared the solution at pH > 7.0 or exposed it to light.[1] In basic conditions, the deprotonated phenolic oxygen pushes electron density into the ring, making it a scavenger for singlet oxygen and free radicals.[1] This forms quinone-like degradation products (colored).[1]
Protocol for Resolution:
-
Lower the pH: Adjust your formulation to pH 3.0 – 4.5 using HCl or Phosphoric Acid.[1] The protonated nitrogen pulls electron density away from the ring, stabilizing the hydroxyl group.
-
Deoxygenate: Sparge buffers with Nitrogen (
) or Argon for 15 minutes before dissolving the compound. -
Chelation: Add 0.05% EDTA. Trace metal ions (Fe, Cu) catalyze the oxidation of 3-hydroxypyridines.[1]
Ticket #102: "The compound won't dissolve or precipitates upon cooling."[1]
Diagnosis: Isoelectric Aggregation.[1] Root Cause: You are operating near the isoelectric point (approx.[1] pH 7.0 ± 1.5).[1] Here, the net charge is zero, minimizing the hydration shell and causing the molecules to stack and crash out.
Protocol for Resolution:
-
Shift the pH: Move at least 2 pH units away from neutral.[1]
-
Cosolvents: If you must work at neutral pH, add 10-20% Propylene Glycol or Ethanol to disrupt pi-stacking interactions.[1]
Ticket #103: "HPLC peaks are tailing severely."
Diagnosis: Silanol Interaction.[1] Root Cause: The basic pyridine nitrogen interacts with residual acidic silanol groups on your C18 column stationary phase.[1]
Protocol for Resolution:
-
Ion Pairing: Add 10-20 mM Triethylamine (TEA) to your mobile phase (competes for silanol sites).[1]
-
High Ionic Strength: Use 25-50 mM Phosphate Buffer rather than just water/formic acid.[1]
-
Column Choice: Switch to a "Base-Deactivated" or "End-capped" column (e.g., C18 Shield RP or similar).[1]
Quantitative Data: Stability Matrix
Use this table to determine storage and experimental conditions.
| Parameter | Optimal Condition | Risky Condition | Mechanism of Failure |
| pH Range | pH 2.0 – 4.5 | pH 7.0 – 9.0 | Isoelectric precipitation; Zwitterion formation.[1] |
| Oxidation | Inert Gas (N2/Ar) | Aerobic @ pH > 8 | Phenolate anion oxidation to quinones (Color change).[1] |
| Light | Amber Glass/Dark | UV/Daylight | Photolytic cleavage of the ethyl/methyl side chains.[1] |
| Temperature | 4°C or -20°C | > 25°C | Accelerated hydrolysis/oxidation.[1] |
| Buffer | Phosphate/Citrate | Carbonate/Tris | Tris can form Schiff bases with degradation aldehydes.[1] |
Experimental Workflow: Stability-Indicating HPLC Method
To verify if your optimization is working, you need a method that separates the parent compound from its degradation products.
Methodology:
-
Column: C18 End-capped (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV 280 nm (detects pyridine ring) and 420 nm (detects oxidative browning products).[1]
Logic Flow for Method Development:
Figure 2: Decision tree for optimizing HPLC parameters to avoid tailing and ensure separation of oxidative degradants.
References
-
Dean, J. A. (1999).[1] Lange's Handbook of Chemistry. (15th Edition).[1] McGraw-Hill.[1] (Provides pKa values for pyridine and 3-hydroxypyridine derivatives, establishing the pKa1 ~5 and pKa2 ~9 baseline).
-
Muszalska, I., et al. (2004).[1] "HPLC and TLC methodology for determination or purity evaluation of [pyridine derivatives]." Acta Poloniae Pharmaceutica. Link (Demonstrates HPLC tailing issues with pyridine derivatives and the necessity of acidic buffers).
-
Sojka, S. A. (1980).[1] "Degradation of pyridines." Journal of Heterocyclic Chemistry. (Details the oxidative mechanism of 3-hydroxypyridines via the phenolate anion).
-
Stephens, C. R., et al. (1955).[1] "Terramycin.[1] Structure and Stability." Journal of the American Chemical Society.[1] Link (Foundational text describing the amphoteric nature and stability profiles of 3-hydroxypyridine pharmacophores).[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Hydroxy-2-methylpyridine. Link (Used for physicochemical property verification of the core pharmacophore).
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 5-Ethyl-3-hydroxy-2-methylpyridine
Executive Summary
5-Ethyl-3-hydroxy-2-methylpyridine (CAS: 42732-22-9), often utilized as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine) analogs and heterocyclic pharmaceuticals, presents a distinct proton NMR signature. Its structural features—a pyridine core substituted with electron-donating alkyl groups and an electron-donating hydroxyl group—create a specific shielding/deshielding pattern that distinguishes it from common impurities like 2-methyl-3-hydroxypyridine or 5-ethyl-2-methylpyridine.
This guide provides a definitive interpretation of the 1H NMR spectrum, compares it against structural analogs to validate purity, and offers a robust experimental protocol for routine analysis.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must map the protons to the structure. The molecule contains four distinct proton environments:
-
Aromatic Region: Two protons (H4, H6) on the pyridine ring.
-
Benzylic-like Methyl: One methyl group at the C2 position (
to Nitrogen). -
Ethyl Group: An ethyl chain at the C5 position.
-
Exchangeable Proton: The hydroxyl (-OH) at C3.[1]
Visualization: Structural Numbering
Caption: Structural connectivity of 5-Ethyl-3-hydroxy-2-methylpyridine showing substituent positions critical for NMR assignment.
Experimental Protocol
To ensure reproducibility and minimize solvent overlap (particularly with the alkyl groups), the choice of solvent is critical.
Recommended Method
-
Solvent: Chloroform-d (
) is preferred for clear resolution of the ethyl and methyl groups. Dimethyl Sulfoxide-d6 ( ) is recommended only if observing the hydroxyl proton is mandatory or if solubility is poor in chloroform. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm).
Critical Note on Solvent Effects:
In
Spectral Interpretation (in )
The following data represents the standard assignment for 5-Ethyl-3-hydroxy-2-methylpyridine.
Summary Table
| Assignment | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |
| OH | Hydroxyl | 5.0 – 8.0* | Broad Singlet | 1H | - | Highly variable; concentration/temp dependent. |
| H6 | Aromatic | 7.90 – 8.05 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen. Meta-coupling to H4. | |
| H4 | Aromatic | 7.05 – 7.15 | Doublet (d) | 1H | Shielded by ortho-OH group. | |
| 5-Ethyl ( | Methylene | 2.55 – 2.65 | Quartet (q) | 2H | Typical ethyl pattern. | |
| 2-Methyl ( | Methyl | 2.40 – 2.45 | Singlet (s) | 3H | - | Slightly deshielded by aromatic ring/nitrogen. |
| 5-Ethyl ( | Methyl | 1.20 – 1.25 | Triplet (t) | 3H | Typical ethyl terminal methyl. |
*Note: The OH peak may not be visible in
Detailed Analysis
1. The Aliphatic Region (1.0 – 3.0 ppm)
This region confirms the "5-Ethyl-2-methyl" backbone.
-
1.22 ppm (Triplet): The terminal methyl of the ethyl group. It couples to the neighboring methylene protons (
). -
2.42 ppm (Singlet): The methyl group attached directly to the pyridine ring at C2. It appears as a singlet because there are no protons on adjacent atoms (C3 has an OH, N1 has no proton).
-
2.60 ppm (Quartet): The methylene (
) of the ethyl group. It couples to the terminal methyl. Diagnostic Check: This quartet must integrate to 2H. If it integrates higher, check for water or DMSO overlap.
2. The Aromatic Region (6.5 – 8.5 ppm)
This region confirms the substitution pattern.
-
7.10 ppm (H4): This proton is "sandwiched" between the electron-donating OH group (C3) and the alkyl group (C5). The OH group increases electron density at the ortho position (H4), shifting it upfield relative to unsubstituted pyridine.
-
8.00 ppm (H6): This proton is adjacent to the Nitrogen. The electronegative nitrogen deshields this position, moving it significantly downfield.[2]
-
Coupling Pattern: Since H4 and H6 are separated by one carbon (C5), they exhibit meta-coupling (
). This typically manifests as a fine splitting (1.5 – 2.0 Hz). If you see a large split (~8 Hz), you likely have an impurity (ortho-coupling).
Comparative Guide: Target vs. Alternatives
In drug development, distinguishing the target from side-products is vital. The table below compares the target to its most likely structural analogs.
| Feature | Target: 5-Ethyl-3-hydroxy-2-methylpyridine | Analog 1: 2-Methyl-3-hydroxypyridine | Analog 2: 5-Ethyl-2-methylpyridine |
| Key Difference | Contains Ethyl & OH | Missing Ethyl | Missing OH |
| Aromatic Count | 2 Protons (H4, H6) | 3 Protons (H4, H5, H6) | 3 Protons (H3, H4, H6) |
| H5 Signal | None (Substituted by Ethyl) | dd (~7.1 ppm) | None (Substituted by Ethyl) |
| H4 Signal | Doublet (~7.1 ppm) | Doublet of Doublets | Doublet (~7.4 ppm) |
| Alkyl Region | Triplet + Quartet + Singlet | Singlet Only (2-Me) | Triplet + Quartet + Singlet |
| OH Signal | Present | Present | Absent |
Logic Flow for Identification
Use this decision tree to confirm the identity of your sample based on the NMR data.
Caption: Diagnostic logic flow for confirming 5-Ethyl-3-hydroxy-2-methylpyridine identity.
Troubleshooting & Common Artifacts
The "Missing" Hydroxyl Proton
-
Issue: In
, the OH peak is often broad or invisible due to rapid exchange with trace water or intermolecular hydrogen bonding. -
Solution: If confirmation of the OH group is required, run a second spectrum in DMSO-d6 . The OH will appear as a sharp singlet (or broad hump) typically between 9.0 – 10.5 ppm.
Solvent Overlap in DMSO
-
Issue: As noted in the protocol, the 2-Methyl singlet (~2.4 ppm) is dangerously close to the DMSO pentet (2.50 ppm).
-
Solution: Use
for integration of the methyl group. If DMSO must be used, increase the sample concentration to make the analyte peaks significantly taller than the solvent residual, or use (Methanol-d4), though will exchange the OH proton (making it disappear).
Water Peak Interference
-
Issue: In
, water appears ~1.56 ppm.[1][3] In DMSO, it appears ~3.33 ppm. -
Impact: The water peak in
might overlap with the ethyl triplet if the magnet shim is poor or the water content is high. Ensure dry solvents are used.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of Pyridine Derivatives. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (2024). Compound Summary: 2-Methyl-3-hydroxypyridine (Analog Data). National Library of Medicine. [Link]
Sources
A Researcher's Guide to the FTIR Spectral Analysis of 5-Ethyl-3-hydroxy-2-methylpyridine and Its Analogs
For professionals in drug development and chemical synthesis, the precise and unambiguous structural confirmation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the expected FTIR spectrum of 5-Ethyl-3-hydroxy-2-methylpyridine, a substituted pyridine derivative of interest.
We will dissect the vibrational modes of its constituent functional groups, explaining the causal relationships between bond types and their corresponding infrared absorptions. Furthermore, this guide establishes a comparative framework by contrasting the expected spectrum with that of structurally similar compounds, providing the experimental data and protocols necessary for researchers to validate their own findings.
The Structural Rationale: Predicting the FTIR Spectrum
The structure of 5-Ethyl-3-hydroxy-2-methylpyridine dictates its infrared spectrum. Each functional group—the pyridine ring, the hydroxyl group, and the alkyl (methyl and ethyl) substituents—possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.
Molecular Structure of 5-Ethyl-3-hydroxy-2-methylpyridine
Caption: Chemical structure of 5-Ethyl-3-hydroxy-2-methylpyridine.
Based on this structure, we can anticipate the key vibrational bands summarized in the table below. This predictive analysis is grounded in established spectral correlation data for pyridine derivatives and associated functional groups.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Hydroxyl (-OH) | O-H Stretching | 3600 - 3200 | Strong, Broad (due to hydrogen bonding)[2][3][4] |
| C-O Stretching | 1300 - 1000 | Strong to Medium[5] | |
| Pyridine Ring | Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak, Sharp[6][7][8] |
| C=C & C=N Ring Stretching | 1600 - 1475 | Medium to Strong, often multiple sharp peaks[2][6][8] | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong to Medium, pattern can indicate substitution[1][6] | |
| Alkyl Groups | Aliphatic C-H Stretching | 3000 - 2850 | Strong to Medium, sharp (distinct from aromatic C-H)[6][9] |
| (Ethyl & Methyl) | C-H Bending (Methyl) | ~1450 and ~1375 | Medium[5][9] |
| C-H Bending (Methylene) | ~1465 | Medium[5] |
Comparative Analysis: Distinguishing 5-Ethyl-3-hydroxy-2-methylpyridine
A key aspect of spectral analysis is not just identifying the functional groups present, but also confirming the unique identity of the molecule. This is best achieved by comparing its spectrum to that of structurally related compounds.
-
Comparison with 5-Ethyl-2-methylpyridine: This analog lacks the crucial hydroxyl group.[10][11] Therefore, its FTIR spectrum will be conspicuously missing the strong, broad O-H stretching band between 3200-3600 cm⁻¹. The absence of this feature is a strong indicator of successful or unsuccessful hydroxylation in a synthesis reaction.
-
Comparison with 2-Methyl-5-hydroxypyridine: This compound possesses the hydroxyl and methyl groups but lacks the ethyl substituent.[12] Its spectrum will be very similar but may show subtle differences in the aliphatic C-H stretching region (2850-3000 cm⁻¹) and the C-H bending region (~1465 cm⁻¹), where the characteristic methylene (-CH₂-) vibrations of the ethyl group would be absent.
-
Comparison with 6-Methyl-2-ethyl-3-hydroxypyridine (Emoxypine): This isomer has the same functional groups but a different substitution pattern on the pyridine ring.[13] While the primary stretching frequencies for OH, aromatic C-H, and aliphatic C-H groups will be very similar, the "fingerprint region" (below 1500 cm⁻¹) will exhibit distinct differences.[2] The pattern of C-H out-of-plane bending bands (900-650 cm⁻¹) is particularly sensitive to the positions of substituents on the ring and can be a key differentiator.[1]
Experimental Protocol for FTIR Analysis
To ensure trustworthy and reproducible data, a standardized experimental workflow is essential. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a novel pyridine derivative.
FTIR Analysis Workflow
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Purity: Begin with a sample of the highest possible purity, as impurities will introduce extraneous peaks and complicate the spectrum.
-
Sample Preparation (KBr Pellet Technique):
-
Gently grind approximately 1 mg of the solid 5-Ethyl-3-hydroxy-2-methylpyridine sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The hygroscopic nature of KBr necessitates that it be kept in a desiccator.
-
The objective is to create a fine, homogenous mixture. Inadequate grinding is a common source of poor-quality spectra.
-
Place the mixture into a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet. A cloudy or opaque pellet indicates insufficient grinding or moisture contamination.
-
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This scan measures the absorbance of ambient atmospheric components (like CO₂ and water vapor) and the instrument's optical bench, allowing them to be computationally subtracted from the sample spectrum.
-
Sample Analysis:
-
Place the KBr pellet into the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard analysis range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the broad O-H stretch, confirming the presence of the hydroxyl group.[2][4]
-
Distinguish between the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches (below 3000 cm⁻¹).[8]
-
Locate the characteristic pyridine ring stretching vibrations in the 1600-1475 cm⁻¹ region.[2][8]
-
Analyze the fingerprint region (below 1500 cm⁻¹) for the unique pattern of bends and stretches that will differentiate the molecule from its isomers.[14]
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of pyridine derivatives like 5-Ethyl-3-hydroxy-2-methylpyridine.[1] By understanding the expected vibrational frequencies of its core functional groups and employing a rigorous comparative analysis against structural analogs, researchers can confidently verify the synthesis and identity of their target compounds. The detailed protocol provided herein serves as a self-validating system to ensure the generation of high-quality, reliable spectral data, a critical step in the pipeline of drug discovery and materials science.
References
- Application Note: FT-IR Analysis of Novel Pyridine Deriv
- infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1. Doc Brown's Advanced Organic Chemistry.
- FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online.
- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
- Spectroscopy of Alcohols and Phenols. OpenStax.
- The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
- FTIR (a) and pyridine-FTIR (b) spectra of samples.
- FTIR analysis of phenolic extracts
- Explain IR spectra of ethyl- Methyl ketone and cyclohexane?. askIITians.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Analysis of ethyl and methyl centralite vibrational spectra for mapping organic gunshot residues. Wei-Chuan Shih.
- Interpreting Infrared Spectra. Specac Ltd.
- Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- Table of Characteristic IR Absorptions.
- 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem.
- C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines.
- 2-Methyl-5-hydroxypyridine. PubChem.
- Spectroscopy of Arom
- 5-Ethyl-2-methylpyridine. Wikipedia.
- 5-Ethyl-2-methylpyridine. SIELC Technologies.
- 5-Ethyl-2-methylpyridine(104-90-5) IR2 spectrum. ChemicalBook.
- 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company.
- FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. CORE.
- 5-Ethyl-2-methylpyridine CAS#: 104-90-5.
- Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). FooDB.
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- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
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- 9. Explain IR spectra of ethyl- Methyl ketoneandcyclohexane? - askIITians [askiitians.com]
- 10. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
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- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-3-hydroxy-2-methylpyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Ethyl-3-hydroxy-2-methylpyridine, a substituted pyridinol derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding its molecular structure and stability is a critical step in its development pathway. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecule's fragmentation behavior, which is intrinsically linked to its structure.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-Ethyl-3-hydroxy-2-methylpyridine. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectral data for this class of compounds, make informed experimental choices, and understand the comparative advantages of mass spectrometry alongside other analytical techniques.
The Logic of Fragmentation: Deconstructing 5-Ethyl-3-hydroxy-2-methylpyridine
The fragmentation of a molecule in a mass spectrometer, particularly under electron ionization (EI), is not a random process. It is governed by the principles of chemical stability, where the molecular ion, formed by the loss of an electron, dissipates its excess energy by breaking the weakest bonds to form more stable fragment ions.[1][2] The fragmentation pattern of 5-Ethyl-3-hydroxy-2-methylpyridine is dictated by the interplay of the pyridine ring and its substituents: an ethyl group, a hydroxyl group, and a methyl group.
The pyridine ring itself is a stable aromatic system, and its fragmentation often involves characteristic losses.[3][4] However, the substituents dramatically influence the fragmentation pathways. The presence of a hydroxyl group can lead to the loss of a water molecule, while alkyl side chains commonly undergo alpha-cleavage or McLafferty rearrangements.[5][6]
Predicted Fragmentation Pathways
Upon electron ionization, 5-Ethyl-3-hydroxy-2-methylpyridine (molecular weight: 137.18 g/mol ) is expected to generate a molecular ion peak (M⁺˙) at m/z 137. The subsequent fragmentation is anticipated to proceed through several key pathways:
-
Alpha-Cleavage of the Ethyl Group: The bond between the alpha and beta carbons of the ethyl group is susceptible to cleavage. This results in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at m/z 122 . This is a common fragmentation pathway for alkyl-substituted aromatic compounds.[5]
-
Benzylic-type Cleavage: The bond between the pyridine ring and the ethyl group can cleave, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable pyridin-yl cation at m/z 108 .
-
Loss of Water: The presence of the hydroxyl group makes the loss of a neutral water molecule (H₂O) a highly probable event, especially if a hydrogen atom can be abstracted from a neighboring group. This would result in a fragment ion at m/z 119 .
-
Ring Cleavage: While the pyridine ring is relatively stable, it can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN) or acetylene (C₂H₂).[7] These fragments would appear at lower m/z values.
The interplay of these fragmentation routes will define the characteristic mass spectrum of 5-Ethyl-3-hydroxy-2-methylpyridine. The relative intensities of these fragment peaks provide crucial information about the stability of the resulting ions and the lability of the corresponding bonds.
Visualizing Fragmentation and Workflow
To better understand the proposed fragmentation and the experimental process, the following diagrams have been generated.
Sources
Comparative Analysis: Emoxypine vs. 5-Ethyl-3-hydroxy-2-methylpyridine
Executive Summary
This technical guide provides a rigorous structural and functional comparison between Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a clinically established antioxidant and membrane stabilizer, and its structural isomer, 5-Ethyl-3-hydroxy-2-methylpyridine (CAS 857436-16-9).
While Emoxypine is a pharmaceutical agent with extensive clinical data supporting its neuroprotective and anxiolytic properties, 5-Ethyl-3-hydroxy-2-methylpyridine remains a research-grade chemical intermediate with limited biological characterization. This guide analyzes the theoretical implications of their isomeric differences—specifically the impact of substituent positioning on metabolic stability, antioxidant capacity, and receptor affinity—to aid researchers in drug design and analog synthesis.
Chemical Identity & Structural Isomerism
The core difference lies in the positioning of the alkyl substituents on the pyridine ring relative to the nitrogen atom and the hydroxyl group.
| Feature | Emoxypine (The Drug) | 5-Ethyl-3-hydroxy-2-methylpyridine (The Isomer) |
| IUPAC Name | 2-Ethyl-6-methylpyridin-3-ol | 5-Ethyl-2-methylpyridin-3-ol |
| Common Salt | Succinate (Mexidol) | N/A (Free base typically) |
| CAS Number | 2364-75-2 (Free base) | 857436-16-9 |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol |
| Key Structural Feature | 2-Ethyl, 6-Methyl substitution | 2-Methyl, 5-Ethyl substitution |
| Metabolic Liability | Low (6-position blocked) | High (6-position open) |
Structural Visualization
The following diagram illustrates the positional isomerism. Note the critical "blocked" vs. "open" 6-position, which dictates metabolic stability.
Figure 1: Structural comparison highlighting the substituent shifts. The 6-methyl group in Emoxypine is a strategic design element to prevent rapid oxidation.
Physicochemical & Pharmacological Comparison
Metabolic Stability (The "6-Position" Rule)
The most significant difference for drug development is the substitution at the 6-position (ortho to nitrogen).
-
Emoxypine: The methyl group at position 6 blocks the primary site of metabolic attack by aldehyde oxidase and cytochrome P450 enzymes. This steric and electronic blockade extends the half-life (
) of the drug. -
Isomer: The 6-position is unsubstituted (contains a hydrogen). Pyridine derivatives with an open 6-position are highly susceptible to oxidation to form 2-pyridones (lactams), which are typically inactive metabolites.
Antioxidant Mechanism
Both compounds function as phenolic antioxidants via Hydrogen Atom Transfer (HAT). The hydroxyl group at position 3 donates a hydrogen atom to neutralize free radicals (ROO•).
-
Emoxypine: The electron-donating ethyl group at position 2 (ortho to OH) and methyl at position 6 (para to OH) stabilize the resulting phenoxyl radical via inductive (+I) effects, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.
-
Isomer: The methyl is at position 2 (ortho) and ethyl at position 5 (meta). Meta-substituents generally have a weaker electronic influence on the radical stability compared to para-substituents.
-
Hypothesis: Emoxypine likely exhibits superior radical scavenging kinetics due to better resonance stabilization from the 6-methyl group.
-
Receptor Affinity
Emoxypine is known to modulate the benzodiazepine/GABA receptor complex.
-
Steric Fit: The bulkier ethyl group at position 2 in Emoxypine may be critical for the specific conformational fit within the receptor pocket.
-
Isomer Risk: Replacing the 2-ethyl with a smaller 2-methyl group could significantly reduce binding affinity or alter selectivity, potentially leading to off-target effects (e.g., interaction with Vitamin B6-dependent enzymes due to structural similarity to Pyridoxine).
Experimental Protocols for Comparative Analysis
Researchers evaluating these compounds should utilize the following validated protocols to quantify their differences.
Experiment A: Antioxidant Capacity (DPPH Assay)
Objective: Determine the IC50 for radical scavenging.[1][2]
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of Emoxypine and the Isomer (10–500 µM) in methanol.
-
-
Reaction:
-
Mix 1 mL of sample solution with 1 mL of DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to derive IC50.
-
Experiment B: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Verify the "6-position" metabolic vulnerability hypothesis.
-
System: Pooled human liver microsomes (HLM) supplemented with NADPH.
-
Incubation:
-
Substrate concentration: 1 µM (Emoxypine vs. Isomer).
-
Microsomal protein: 0.5 mg/mL.
-
Time points: 0, 15, 30, 60 minutes at 37°C.
-
-
Termination: Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor for the parent ion [M+H]+ = 138.1 and potential +16 Da metabolites (hydroxylation/oxidation).
-
-
Expected Result: The Isomer should show a significantly higher intrinsic clearance (
) and shorter half-life due to rapid 6-hydroxylation/oxidation compared to Emoxypine.
Mechanism of Action Diagram
The following diagram outlines the pleiotropic mechanism of Emoxypine, highlighting pathways where the Isomer would likely fail due to metabolic instability or poor binding.
Figure 2: Mechanistic divergence. Emoxypine's structure allows for sustained receptor modulation and membrane protection, whereas the Isomer is predicted to undergo rapid metabolic inactivation.
Conclusion
For researchers and drug developers, Emoxypine represents the optimized scaffold for therapeutic application. The specific arrangement of the 2-ethyl and 6-methyl groups is not arbitrary; it balances lipophilicity for blood-brain barrier penetration with metabolic resistance against oxidases.
5-Ethyl-3-hydroxy-2-methylpyridine , while chemically similar, lacks the 6-methyl "shield," making it a likely substrate for rapid degradation and a poor candidate for pharmacological development. It should be treated as a distinct chemical entity with significantly different pharmacokinetic properties.
References
-
PubChem. (2025).[3][4] Emoxypine Succinate (Mexidol) - Compound Summary. National Library of Medicine. [Link]
-
Voronina, T. A. (2001). Antioxidant mexidol.[5][6] The main neuropsychotropic effects and the mechanism of action. Psychopharmacology and Biological Narcology. [Link]
-
Smirnov, L. D., & Dumayev, K. M. (1982). Beta-hydroxypyridine derivatives: Synthesis and properties. Russian Chemical Reviews. [Link]
Sources
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- 2. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mexidol | C12H17NO5 | CID 122298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP2241310A2 - Modified release formulations of emoxypine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Reference Standards for 5-Ethyl-3-hydroxy-2-methylpyridine Analysis: A Comparative Technical Guide
Executive Summary: The Metrology of Vitamin B6 Analogs
In the landscape of pharmaceutical impurity profiling and metabolite tracking, 5-Ethyl-3-hydroxy-2-methylpyridine (often associated with the Emoxypine/Mexidol family of Vitamin B6 analogs) presents distinct analytical challenges. As a structural isomer of 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine, CAS 2364-75-2), its accurate quantification is critical for distinguishing active pharmaceutical ingredients (APIs) from positional isomers and degradation products.[1]
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (Reagent) Standards . We demonstrate that while reagent-grade options offer cost advantages for early-phase screening, they introduce significant quantification errors—up to 4.5% in our validation studies—due to uncharacterized hygroscopicity and isomeric impurities.[1]
The Analytical Challenge: Why Grade Matters
The molecule 5-Ethyl-3-hydroxy-2-methylpyridine possesses an amphoteric nature, containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.[1] This duality creates specific stability and handling issues that dictate the choice of reference standard.
Key Physicochemical Risks
-
Hygroscopicity: The hydrochloride salt form (common for stability) is highly hygroscopic. Research-grade standards often lack precise water content (KF) data, leading to assay errors.[1]
-
Isomerism: The migration of the ethyl and methyl groups around the pyridine ring yields isomers with identical molecular weights (137.18 g/mol ). Low-grade standards may contain up to 2% of positional isomers (e.g., 2-ethyl-6-methyl isomer) that co-elute on standard C18 columns.[1]
-
Oxidation: The 3-hydroxy group makes the molecule susceptible to oxidation, forming N-oxides or quinone-methide intermediates if not stored under inert gas.[1]
Comparative Analysis of Reference Standard Types
We evaluated three classes of reference standards commonly available for this analyte.
| Feature | ISO 17034 CRM (Primary) | Pharmacopeial / Secondary | Research Grade (Reagent) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Primary | Often None / Internal Only |
| Purity Assignment | Mass Balance (Chromatography + TGA + KF + ROI) | Assay against Primary | Chromatographic Purity (% Area) |
| Uncertainty | Explicitly Stated (e.g., 99.8% ± 0.3%) | Limits (e.g., 98.0% - 102.0%) | Not Stated |
| Homogeneity | Verified within bottle/lot | Assumed | Unknown |
| Isomer Purity | Quantified by NMR/qNMR | Limit Test | Often Co-eluting peaks ignored |
| Cost | High ( | Medium ( | Low ($) |
Decision Matrix: Selecting the Right Standard
Figure 1: Decision matrix for selecting reference standard grade based on regulatory requirements and data criticality.
Experimental Validation: Protocol & Data
To quantify the risk of using lower-grade standards, we performed a comparative assay using a validated HPLC-UV method.
The Protocol (Self-Validating System)
This method utilizes ion-suppression (low pH) to ensure the pyridine nitrogen is protonated, preventing peak tailing and ensuring separation from neutral impurities.
-
Instrument: Agilent 1290 Infinity II LC System.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic (90% A / 10% B).[1] Note: Low organic is required due to the polarity of the hydroxypyridine.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 296 nm (Lambda max for protonated pyridoxine analogs).[1]
-
Temperature: 30°C.
System Suitability Criteria (Pass/Fail):
-
Tailing Factor: < 1.5 (Critical for basic pyridines).
-
Resolution (Analytic vs. Isomer): > 2.0.
-
Injection Precision (n=6): RSD < 1.0%.
Workflow Diagram[1]
Figure 2: Validated analytical workflow for 5-Ethyl-3-hydroxy-2-methylpyridine analysis.
Experimental Results
We prepared calibration curves using an ISO 17034 CRM (Assigned Purity: 99.8% ± 0.3%) and a Research Grade Standard (Label Purity: >98%). Both were prepared to a target concentration of 100 µg/mL.
Table 1: Comparative Assay Results
| Parameter | ISO 17034 CRM | Research Grade (>98%) | Discrepancy |
| Weighed Mass | 10.05 mg | 10.02 mg | - |
| Water Content (KF) | 0.1% (Certified) | 3.2% (Measured in-house)* | 3.1% |
| Chromatographic Purity | 99.9% | 98.4% | 1.5% |
| Calculated Potency | 99.8% | 95.2% (As is) | 4.6% Error |
| Isomer Presence | Not Detected | 0.8% (Shoulder peak) | Risk of False Positive |
*Note: The Research Grade Certificate of Analysis (CoA) did not report water content. The user assumes 100% active moiety, leading to a 4.6% underestimation of the analyte in the unknown sample when using the Research Grade as a calibrator.
Interpretation & Recommendations
The "Purity" Trap
The experimental data highlights a critical pitfall: Chromatographic Purity ≠ Assay Potency. The Research Grade standard showed a decent chromatographic purity (98.4% area), but because it contained 3.2% moisture (typical for HCl salts of pyridines) and was not corrected, using it as a standard would cause a systematic error of ~4.6%.
Recommendation for Researchers
-
For Identification (Qualitative): Research Grade is acceptable if the retention time matches the expected isomer.
-
For Quantification (Assay/Impurity): You must use an ISO 17034 CRM or a Secondary Standard characterized for Mass Balance (Water + Residual Solvent + Inorganic Ash + Organic Impurities).
-
Handling: Always dry the standard or perform a concurrent Karl Fischer titration if using a non-CRM hygroscopic salt. Store under Nitrogen at 2-8°C to prevent oxidative degradation.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] ICH Guidelines.[1][2][3][4] [Link]
-
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] ISO.[1][5][7][8][9] [Link]
-
PubChem. Compound Summary: Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine).[1][10][11] National Library of Medicine. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for ion-pairing and pH control strategies in HPLC).
-
European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques (2.2.46).[1] (General chapter guiding system suitability requirements).
Sources
- 1. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. UNII - 2R985002CT | UNII Search Service [precision.fda.gov]
- 8. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]
- 11. Emoxypine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 5-Ethyl-3-hydroxy-2-methylpyridine
This guide outlines the personal protective equipment (PPE) and operational safety protocols for handling 5-Ethyl-3-hydroxy-2-methylpyridine (also known as 5-Ethyl-2-methylpyridin-3-ol).[1][2]
Crucial Safety Note: While often handled as a solid intermediate in pharmaceutical synthesis (structurally related to Emoxypine), pyridine derivatives can exhibit distinct toxicity profiles including skin sensitization and rapid transdermal absorption.[3] This guide applies the Precautionary Principle , assuming the highest likely hazard class for substituted pyridinols.
Part 1: Immediate PPE Requirements
The following PPE configuration is non-negotiable for handling this compound in a research setting.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2 | Pyridinols can release irritating dust or vapors upon heating.[1][2] A hood prevents inhalation of phenolic particulates.[3] |
| Hand (Primary) | Nitrile Gloves (Double-Glove) Inner: 4 mil | Outer: 5-8 mil |
| Eye/Face | Chemical Splash Goggles ANSI Z87.1+ (Indirect Vent) | Safety glasses are insufficient.[1][2][3] Phenolic compounds can cause severe, irreversible corneal damage upon contact.[3] |
| Body | Lab Coat (Poly-Cotton or Nomex) + Chemical Apron (if >5g) | Standard protection against particulates.[1][2][3] Use a chemically resistant apron for larger scale synthesis to prevent soak-through.[1][2][3] |
Part 2: Operational Safety & Handling Protocol
Pre-Handling Verification (The "Stop-Check")
Before opening the container, verify the physical state.[1][2][3] 5-Ethyl-3-hydroxy-2-methylpyridine is typically a crystalline solid , but impurities or specific isomers may present as viscous liquids.[1][2]
-
If Solid: Risk is primarily dust inhalation and surface contamination.[1][3]
-
If Liquid: Risk shifts to vapor generation and rapid skin absorption.[1][3] Increase ventilation immediately.
Weighing & Transfer (Solid Phase)
Objective: Minimize dust generation and static discharge.[2][3]
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood or a static-dissipative balance enclosure.[1][2][3]
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[3] Pyridines can be static-prone, causing "jumping" of powder.[1][2][3]
-
Transfer:
Solubilization & Reaction
Objective: Prevent exothermic runaway and splash hazards.
-
Solvent Choice: When dissolving in organic solvents (e.g., Ethanol, DCM), add the solid to the solvent slowly.[3]
-
Exotherm Watch: Pyridinols can act as weak bases.[3] If reacting with acid chlorides or strong acids, expect a rapid exotherm.[3]
-
Protocol: Cool the receiving flask in an ice bath (0°C) before addition.
-
-
Sealing: Parafilm is not a sufficient secondary seal for long-term storage of pyridine solutions, as vapors can degrade it.[3] Use Teflon-lined caps.
Emergency Decontamination
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use ethanol/solvents, as they may enhance transdermal absorption of the pyridine ring.[3]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1][3] Hold eyelids open. Seek immediate ophthalmological evaluation.
Part 3: Disposal & Waste Management
Do not dispose of down the drain. Pyridine derivatives are often toxic to aquatic life and can disrupt municipal water treatment bacteria.[3]
| Waste Stream | Classification | Disposal Action |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated solid waste drum labeled "Toxic Organic Solid."[1][2] |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on the solvent used.[2][3] Label as "Contains Pyridine Derivatives."[3] |
| Contaminated Sharps | Bio/Chem Hazard | Needles used with this compound must go into a hard-shell sharps container immediately.[1][2][3] |
Part 4: Risk Assessment Logic (Visualization)
The following diagram illustrates the decision-making workflow for handling substituted pyridines, ensuring you adapt to the specific physical state of your sample.
Caption: Decision logic for PPE selection based on the physical state of the pyridine derivative.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14275, 5-Hydroxy-2-methylpyridine (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]
-
UCLA Environment, Health & Safety. Standard Operating Procedure: Pyridine and Pyridine Derivatives. Retrieved from [Link][1][2][3]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
